molecular formula C11H20N2O2 B592290 tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate CAS No. 886766-28-5

tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate

Cat. No.: B592290
CAS No.: 886766-28-5
M. Wt: 212.29 g/mol
InChI Key: XXKCYKIJWLFVDG-UHFFFAOYSA-N
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Description

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable spirocyclic chemical intermediate in pharmaceutical research and development. Its primary research application is as a key building block in the synthesis of complex bioactive molecules. This compound is notably utilized in the synthetic pathway of Risdiplam (Evrysdi®), the first small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . Risdiplam functions as a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier, and the incorporation of the rigid, three-dimensional diazaspiro[2.5]octane scaffold is crucial for its biological activity and drug-like properties . The unique spirocyclic architecture of this intermediate makes it a versatile scaffold in medicinal chemistry, employed in the design and discovery of new therapeutic agents, including protein kinase inhibitors and other targeted therapies . As a Boc-protected amine, it offers excellent solubility and handling characteristics for further synthetic manipulations, enabling researchers to efficiently explore structure-activity relationships and develop novel compounds for various disease targets. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKCYKIJWLFVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677561
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-28-5
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, with the CAS Number 886766-28-5, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic core, containing a cyclopropane ring fused to a piperazine-like structure, offers a unique three-dimensional scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

A summary of the key physicochemical properties for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 886766-28-5PubChem
Molecular Formula C₁₁H₂₀N₂O₂PubChem
Molecular Weight 212.29 g/mol PubChem
IUPAC Name tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylatePubChem
Synonyms 7-Boc-4,7-diazaspiro[2.5]octane, 4,7-Diazaspiro[2.5]octane-7-carboxylic acid tert-butyl esterPubChem

Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The following is a detailed experimental protocol for the multi-step synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from a patented method.[1][2] This process begins with the formation of a cyclopropane ring, followed by a series of reactions to construct the diazaspiro-octane core and introduce the tert-butyloxycarbonyl (Boc) protecting group.

Experimental Protocol

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of diethyl malonate in a suitable solvent such as dimethylformamide (DMF), add 1,2-dibromoethane in the presence of a base like potassium carbonate.

  • The reaction mixture is stirred at room temperature and then heated to facilitate the cyclization reaction.

  • Upon completion, the reaction is worked up by filtration and concentration to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hofmann Rearrangement

  • The diethyl 1,1-cyclopropanedicarboxylate is subjected to a Hofmann rearrangement. This is typically achieved by treating the diester with a strong base, such as sodium hypobromite, generated in situ from bromine and sodium hydroxide.

  • This step converts one of the ester groups into an amino group, forming the corresponding amino ester.

Step 3: Hydrolysis

  • The resulting amino ester is hydrolyzed under basic conditions, for example, using sodium hydroxide in an aqueous or alcoholic solution.

  • Acidification of the reaction mixture then yields the amino acid.

Step 4: Acylation

  • The amino group of the amino acid is acylated. This can be achieved by reacting it with an acylating agent like ethyl chloroformate in the presence of a base.

Step 5: Intramolecular Cyclization

  • The acylated intermediate undergoes an intramolecular cyclization to form the 4,7-diazaspiro[2.5]octane-5,8-dione. This is typically promoted by a coupling agent.

Step 6: Reduction

  • The dione is then reduced to form the 4,7-diazaspiro[2.5]octane. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.

Step 7: Boc Protection

  • The final step involves the selective protection of the N7-amine with a tert-butyloxycarbonyl (Boc) group.

  • This is achieved by reacting the 4,7-diazaspiro[2.5]octane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Purification by column chromatography yields the final product, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Synthesis_Workflow DiethylMalonate Diethyl Malonate Step1_Product Diethyl 1,1-cyclopropanedicarboxylate DiethylMalonate->Step1_Product Cyclization Dibromoethane 1,2-Dibromoethane Dibromoethane->Step1_Product Cyclization Step2_Product Amino Ester Intermediate Step1_Product->Step2_Product Hofmann Rearrangement Step3_Product Amino Acid Intermediate Step2_Product->Step3_Product Hydrolysis Step4_Product Acylated Intermediate Step3_Product->Step4_Product Acylation Step5_Product 4,7-Diazaspiro[2.5]octane-5,8-dione Step4_Product->Step5_Product Intramolecular Cyclization Step6_Product 4,7-Diazaspiro[2.5]octane Step5_Product->Step6_Product Reduction Final_Product tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Step6_Product->Final_Product Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Final_Product Boc Protection

Caption: Synthetic pathway for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Biological Relevance

While tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is primarily known as a building block in medicinal chemistry, its inherent biological activity is not extensively documented in publicly available literature. Its utility lies in providing a rigid and structurally diverse scaffold that can be further functionalized to target a wide range of biological receptors and enzymes. The spirocyclic nature of the molecule is of particular interest to drug designers as it introduces conformational rigidity, which can lead to higher binding affinities and improved selectivity for protein targets.

Conclusion

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable intermediate for the synthesis of complex pharmaceutical compounds. The synthetic protocol provided herein offers a reliable method for its preparation. Further research into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block in modern medicinal chemistry. This document details its quantitative physical characteristics, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Compound Overview

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No: 886766-28-5) is a heterocyclic organic compound featuring a unique spirocyclic core.[1] The structure incorporates a diazaspiro[2.5]octane scaffold with one of the amine functionalities protected by a tert-butoxycarbonyl (Boc) group. This protecting group provides stability during multi-step reactions and can be easily removed under mild acidic conditions, making the compound a versatile intermediate in the synthesis of complex pharmaceutical agents.[2] It is particularly valuable in the construction of novel therapeutics, including protein kinase inhibitors and antiviral drugs.[3]

Physical and Chemical Properties

The key physical and chemical properties of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate are summarized below. These parameters are crucial for its handling, storage, and application in synthetic protocols. The compound typically appears as an off-white to light yellow solid.[2]

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Melting Point 51.0 - 55.0 °CTCI Chemicals
Boiling Point 301.3 °C at 760 mmHg[2]
Density ~1.1 g/cm³[2]
Flash Point 136 °C[2]
Refractive Index 1.521[2]
Physical Form Off-white to light yellow solid/crystal[2]
Purity >97% (GC)[2][4]
XLogP3 0.8[1]
Topological Polar Surface Area 41.6 Ų[1]

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physical properties of organic compounds like tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer.

  • Approximate Determination: A preliminary measurement is performed with a rapid heating rate (e.g., 10-15°C per minute) to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is heated at a much slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording p1 Crush Sample p2 Pack Capillary Tube (2-3 mm height) p1->p2 m1 Insert into Apparatus p2->m1 m2 Heat Rapidly for Approximate Range m1->m2 m3 Cool Apparatus m2->m3 m4 Heat Slowly (1-2°C/min) m3->m4 r1 Record T1 (First liquid drop) m4->r1 r2 Record T2 (All liquid) r1->r2 r3 Report Range (T1 - T2) r2->r3

Caption: Workflow for Melting Point Determination.

This method is suitable for determining the boiling point of small quantities of a liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

Protocol:

  • Sample Preparation: Approximately 0.5 mL of the molten compound is placed into a small test tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of this capillary is then placed inside the test tube containing the liquid sample, with the sealed end up.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block). The thermometer bulb should be level with the sample.

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.

Boiling_Point_Workflow start Melt Sample & Place in Test Tube setup Insert Inverted Sealed Capillary Attach to Thermometer start->setup heat Heat Gently in Bath setup->heat observe_bubbles Observe Rapid, Continuous Stream of Bubbles heat->observe_bubbles cool Remove Heat & Cool Slowly observe_bubbles->cool record Record Temperature when Liquid Enters Capillary cool->record end Recorded Temperature is Boiling Point record->end

Caption: Workflow for Micro-Boiling Point Determination.

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Protocol:

  • Sample Preparation: A standard solution is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., a non-polar or mid-polar column like DB-5 or DB-17) is used. The injector, detector, and oven temperatures are optimized. Helium is typically used as the carrier gas.

  • Injection: A small, precise volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

  • Separation & Detection: The sample is vaporized and carried through the column by the carrier gas. Components separate based on their boiling points and interaction with the stationary phase. The FID detects organic compounds as they elute from the column, generating a signal.

  • Data Analysis: The output chromatogram shows peaks corresponding to each separated component. The area of the main peak relative to the total area of all peaks is calculated to determine the purity of the compound, typically expressed as a percentage.

Synthesis Overview

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is synthesized through a multi-step process, often starting from readily available materials like diethyl malonate.[3] The synthesis involves several key transformations to construct the unique spirocyclic core.

Key Synthesis Steps:

  • Cyclopropanation: Diethyl malonate reacts with 1,2-dibromoethane in the presence of a base to form a cyclopropane ring.

  • Hofmann Rearrangement: The resulting dicarboxylate is converted to a diamine precursor via a Hofmann or similar rearrangement reaction.

  • Hydrolysis & Decarboxylation: Saponification followed by acidification and heating leads to the removal of one of the carboxylate groups.

  • Cyclization: The intermediate is then cyclized to form the diazaspiro[2.5]octane core.

  • Boc Protection: The final step involves the selective protection of one of the secondary amine groups with di-tert-butyl dicarbonate ((Boc)₂O) to yield the target compound.

Synthesis_Pathway start Diethyl Malonate + 1,2-Dibromoethane r1 Cyclopropanation start->r1 step1_prod Cyclopropane Dicarboxylate r2 Hofmann Rearrangement step1_prod->r2 step2_prod Diamine Precursor r3 Cyclization step2_prod->r3 step3_prod 4,7-Diazaspiro[2.5]octane Core r4 Boc Protection (+ (Boc)₂O) step3_prod->r4 final_prod tert-Butyl 4,7-diazaspiro[2.5]octane -7-carboxylate r1->step1_prod r2->step2_prod r3->step3_prod r4->final_prod

Caption: Logical workflow for the synthesis of the title compound.

References

An In-depth Technical Guide to tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in pharmaceutical research and development.

Chemical Structure and Properties

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, also known as 7-Boc-4,7-diazaspiro[2.5]octane, is a heterocyclic organic compound featuring a unique spirocyclic scaffold.[1] This structure, which combines a cyclopropane ring and a piperazine ring, makes it a valuable building block in medicinal chemistry for the synthesis of complex bioactive molecules.[2] The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions.

Below is a visualization of the chemical structure:

Caption: Chemical structure of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂PubChem[1]
Molecular Weight 212.29 g/mol PubChem[1]
CAS Number 886766-28-5PubChem[1]
Appearance White to light yellow powder/crystalTCI Chemicals[3]
Melting Point 51.0 to 55.0 °CTCI Chemicals[3]
Boiling Point (Predicted) 301.3 ± 17.0 °C at 760 mmHgChemicalBook[4]
Density (Predicted) 1.10 g/cm³ChemicalBook[4]
pKa (Predicted) 10.17 ± 0.20ChemicalBook[4]
SMILES CC(C)(C)OC(=O)N1CCNC2(C1)CC2PubChem[1]
InChIKey XXKCYKIJWLFVDG-UHFFFAOYSA-NPubChem[1]

Experimental Protocols: Synthesis

A common synthetic route to tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate involves a multi-step process starting from diethyl malonate. The following protocol is adapted from published patent literature.[5][6]

Overall Synthesis Workflow

G A Diethyl Malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B Cyclization C 1,1-Cyclopropanedicarboxylic acid B->C Hydrolysis D 1-(Aminomethyl)cyclopropan-1-amine C->D Hofmann Rearrangement E Intermediate Amide D->E Acylation F 4,7-Diazaspiro[2.5]octane E->F Cyclization & Reduction G tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate F->G Boc Protection G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis pathway for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a significant intermediate in the development of pharmaceuticals.[1] The methodologies and quantitative data presented herein are compiled from publicly available chemical patents and research documents, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The primary synthetic route to tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate commences with diethyl malonate.[1][2] The process involves a series of reactions including cyclization, hydrolysis, Hofmann rearrangement, acylation, and a final reduction and protection sequence to yield the target compound.[1][2] This pathway is notable for its use of readily available starting materials and relatively mild reaction conditions, making it suitable for scalable production.[1][2]

A visual representation of the multi-step synthesis is provided below:

Synthesis_Pathway A Diethyl malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B 1,2-Dibromoethane, KHCO3, Bu4NBr, DMF C Monoethyl 1,1-cyclopropanedicarboxylate B->C KHCO3, EtOH D Ethyl 1-carbamoylcyclopropane-1-carboxylate C->D SOCl2, NH3·H2O E Ethyl 1-aminocyclopropane-1-carboxylate D->E NaOH, Br2 F 1-(Aminomethyl)cyclopropan-1-amine E->F LiAlH4, THF G tert-Butyl (1-((2,2,2-trichloroacetyl)amino)cyclopropyl)methylcarbamate F->G (Boc)2O, Trichloroacetyl chloride H 4,7-Diazaspiro[2.5]octan-5-one G->H NaOH, H2O I 4,7-Diazaspiro[2.5]octane H->I LiAlH4, THF J tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate I->J (Boc)2O, NaOH, EtOH

Figure 1: Multi-step synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Experimental Protocols and Data

The following sections provide a detailed breakdown of the experimental procedures for each key step in the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

The synthesis initiates with the cyclization of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase transfer catalyst.[1][2]

Experimental Protocol: In a 3L three-necked reaction flask, 288g of diethyl malonate, 405.4g of 1,2-dibromoethane, 449.7g of potassium bicarbonate (KHCO3), and 1.67g of tetrabutylammonium bromide (Bu4NBr) are mixed in 1.5L of dimethylformamide (DMF).[2] The mixture is stirred at room temperature for 16 hours. Following this, the reaction is heated to 100°C and stirred for an additional 2 hours. After cooling to room temperature, the resulting potassium salt is removed by filtration. The filtrate is concentrated under reduced pressure to yield diethyl 1,1-cyclopropanedicarboxylate.[2]

ReagentMolar RatioAmount
Diethyl malonate1288 g
1,2-Dibromoethane1.2-1.5405.4 g
Potassium Bicarbonate-449.7 g
Tetrabutylammonium BromideCatalyst1.67 g
DimethylformamideSolvent1.5 L
Product Yield Amount
Diethyl 1,1-cyclopropanedicarboxylate76.3%255.3 g
Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate

The subsequent step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol: 255.3g of diethyl 1,1-cyclopropanedicarboxylate is dissolved in 840mL of ethanol (EtOH) in a 2L three-necked reaction flask and cooled to 0°C in an ice-water bath.[2] 137.32g of potassium bicarbonate (KHCO3) is slowly added while maintaining the temperature below 30°C. The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours. Following the reaction, 1L of water is added, and the mixture is extracted twice with a 1:1 solution of petroleum ether and ethyl acetate (300mL each). The aqueous phase is acidified to a pH of 2 with concentrated HCl and then extracted twice with 370mL of ethyl acetate. The combined organic phases are concentrated to yield monoethyl 1,1-cyclopropanedicarboxylate.[2]

ReagentMolar RatioAmount
Diethyl 1,1-cyclopropanedicarboxylate1255.3 g
Potassium Bicarbonate-137.32 g
EthanolSolvent840 mL
Product Yield Amount
Monoethyl 1,1-cyclopropanedicarboxylate93%201.7 g
Subsequent Synthesis Steps

The synthesis continues through several additional transformations, as outlined in the workflow diagram (Figure 1). These steps, as described in the patent literature, involve the conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to the amine, reduction of the remaining ester to an alcohol, and subsequent cyclization and protection steps to afford the final product. The overall yield for the entire synthesis is reported to be between 11.2% and 23.5%.[2]

Final Step: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The concluding step is the Boc-protection of the secondary amine of the 4,7-diazaspiro[2.5]octane intermediate.

Experimental Protocol: To a solution of 64.9g of 4,7-diazaspiro[2.5]octane in 650mL of ethanol (EtOH) in a 1L three-necked reaction flask, 51g of sodium hydroxide (NaOH) is slowly added while maintaining the temperature below 30°C.[2] The mixture is then cooled to below 5°C, and 252.6g of di-tert-butyl dicarbonate ((Boc)2O) is added dropwise. The reaction is allowed to slowly warm to room temperature and is stirred for 13 hours. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to yield tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[2]

ReagentMolar RatioAmount
4,7-Diazaspiro[2.5]octane164.9 g
Sodium Hydroxide2.251 g
Di-tert-butyl dicarbonate2252.6 g
EthanolSolvent650 mL
Product Yield Amount
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate73%89.7 g

Alternative Synthetic Approaches

Other synthetic strategies have been reported, including a method starting from 1-aminocyclopropane carboxylic acid, which is highlighted for its operational simplicity and high yield over four steps (70%).[3] Another approach utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as the starting material, which avoids the use of hazardous reagents like boron trifluoride diethyl etherate.[4]

Conclusion

The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a critical process for the production of advanced pharmaceutical intermediates. The detailed multi-step synthesis starting from diethyl malonate provides a robust and scalable method. The quantitative data and experimental protocols summarized in this guide, derived from patent literature, offer a solid foundation for researchers and drug development professionals working on the synthesis of complex heterocyclic compounds. The availability of alternative routes also provides flexibility in adapting the synthesis to specific laboratory and industrial-scale requirements.

References

A Technical Guide to tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Properties and Methodologies for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its known properties, provides detailed experimental protocols for solubility determination, and explores its relevance in the context of kinase inhibitor development.

Core Properties

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a heterocyclic building block with a unique spirocyclic scaffold.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[2]
Molecular Weight 212.29 g/mol [2]
CAS Number 886766-28-5[2]
Appearance White to light yellow solid/powder to crystal[3]
Purity >97% (GC)[3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]

Solubility Profile

Qualitative Solubility:

  • Organic Solvents: Patent literature describing the synthesis of this compound and its derivatives mentions the use of solvents such as ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dimethylformamide (DMF), suggesting at least partial solubility in these organic solvents.

  • Aqueous Media: The solubility in aqueous media is not specified, but given its chemical structure, it is likely to be low.

For drug development and formulation, precise quantitative solubility is a critical parameter. The following sections detail standardized experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound. The choice of method may depend on the required throughput and the specific application.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Methodology:

  • Preparation: Prepare a series of vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate to each vial to ensure that a saturated solution is formed. The excess solid should be visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[4] Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid from the solution by centrifugation or filtration.[4] Care must be taken to avoid precipitation of the dissolved solid due to temperature changes.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L. A minimum of three replicate determinations is recommended for each solvent and condition.[5]

G Workflow for Equilibrium Solubility Determination A Prepare Vials with Solvent B Add Excess Compound A->B C Equilibrate (Shake/Agitate) B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration in Supernatant D->E F Report Solubility E->F G Workflow for Kinetic Solubility Assay A Prepare DMSO Stock Solution C Add Stock Solution to Buffer A->C B Dispense Aqueous Buffer into Plate B->C D Incubate C->D E Detect Precipitation D->E F Determine Kinetic Solubility E->F G Simplified PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

References

Stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability studies on this specific molecule, this guide consolidates information on its general chemical properties, recommended storage conditions, and likely degradation pathways based on the known reactivity of its core functional groups— a Boc-protected amine and a spirocyclic diamine. This document also presents generalized experimental protocols for conducting forced degradation studies to assess its stability profile. Furthermore, a relevant signaling pathway is illustrated to provide context for its application in drug discovery.

Chemical Properties and Storage

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a solid at room temperature.[1][2] For optimal preservation of its chemical integrity, it is recommended to store the compound in a dark place, under an inert atmosphere, and at temperatures between 2-8°C.[1] Some suppliers also suggest storage at room temperature, specifying a preference for cooler conditions (<15°C).[2] The compound is noted to be sensitive to air, suggesting a susceptibility to oxidation.[2]

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [3]
Physical Form Solid[1][2]
Recommended Storage 2-8°C, in a dark place, under an inert atmosphere[1]
Sensitivities Air sensitive[2]

Potential Degradation Pathways

The stability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is primarily influenced by the Boc (tert-butoxycarbonyl) protecting group and the diamine core. The most probable degradation pathways include hydrolytic, thermal, oxidative, and photolytic degradation.

Hydrolytic Degradation

The Boc group is susceptible to cleavage under acidic conditions.[1] Although generally stable in neutral water, prolonged exposure to moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the carbamate linkage. This would result in the formation of the unprotected 4,7-diazaspiro[2.5]octane, tert-butanol, and carbon dioxide.[1]

Thermal Degradation

The Boc protecting group is known to be thermally labile at elevated temperatures.[1] Exposure to temperatures exceeding 85-90°C can cause deprotection of the amine.[1]

Oxidative Degradation

As a diamine derivative, the compound is susceptible to oxidation.[4] Oxidative degradation can occur via radical pathways, potentially involving the nitrogen atoms or adjacent carbon atoms.[5] The formation of nitroxide radicals from spirocyclic diamines has also been observed.[6]

Photolytic Degradation

While specific photostability data is unavailable for this compound, many organic molecules are sensitive to light. Photodegradation can occur upon exposure to UV or visible light, leading to the formation of various degradation products.

Quantitative Stability Data (Illustrative)

No specific quantitative data from forced degradation studies on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate was found in the public domain. The following table is an illustrative example of how such data would be presented, based on the expected behavior of Boc-protected diamines under various stress conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradants (Predicted)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15-25%4,7-Diazaspiro[2.5]octane (Boc-deprotected)
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C5-10%Minor hydrolysis products
Oxidative (3% H₂O₂) 24 hoursRoom Temp10-20%Oxidized derivatives, N-oxides
Thermal 48 hours90°C5-15%4,7-Diazaspiro[2.5]octane (Boc-deprotected)
Photolytic (ICH Q1B) 24 hoursRoom Temp<5%Various photoproducts

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from standard methodologies for similar compounds.[1] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric detection, should be developed and validated to separate and quantify the parent compound from its degradation products.

Preparation of Stock Solution

Prepare a stock solution of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize a sample of the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture in a water bath at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize a sample of the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analyze the sample directly.

Thermal Degradation
  • Place a solid sample of the compound in a temperature-controlled oven at 90°C for 48 hours.

  • Also, expose a solution of the compound (in a suitable solvent) to the same conditions.

  • Cool the samples to room temperature before dissolving (if solid) and analyzing.

Photolytic Degradation
  • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Store a control sample under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the exposed and control samples.

Application in Drug Discovery: Signaling Pathway Context

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a crucial building block in the synthesis of various pharmaceutically active molecules.[7][8] Notably, its derivatives have been investigated as protein kinase inhibitors, including inhibitors of Janus kinases (JAKs).[7][9] The JAK-STAT signaling pathway is a critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (derived from spirocyclic scaffold) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (90°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralization (if applicable) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc results Quantify Degradation & Identify Products hplc->results

Caption: General workflow for forced degradation studies.

References

In-depth Technical Guide: Analogs of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to analogs of this important spirocyclic diamine. The focus is on compounds targeting G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine and dopamine receptors, which are implicated in a range of central nervous system (CNS) disorders.

Synthetic Methodologies

The synthesis of 4,7-diazaspiro[2.5]octane analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined in Chinese patent CN111943894A.[1] This method utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a starting material and proceeds through key steps of substitution, protection, deprotection, and reduction to yield the desired 4,7-diazaspiro[2.5]octane compound.[1] This approach offers the advantage of avoiding hazardous reagents like boron trifluoride diethyl etherate, thereby enhancing safety and scalability.[1]

General Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the spirocyclic core and subsequent functionalization.

Synthetic_Workflow Start Starting Materials (e.g., cyclopropane derivatives) Core_Formation Formation of Diazaspiro[2.5]octane Core Start->Core_Formation Protection N-Boc Protection Core_Formation->Protection Functionalization Analog Synthesis (N-Arylation/Alkylation) Protection->Functionalization Deprotection Boc Deprotection (if required) Functionalization->Deprotection Final_Product Final Analog Deprotection->Final_Product M4_Signaling cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP X ACh Acetylcholine ACh->M4 binds PAM 4,7-Diazaspiro[2.5]octane Analog (PAM) PAM->M4 potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream D3_Signaling cluster_membrane Cell Membrane D3 D3 Receptor G_protein Gi/o Protein D3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP X Dopamine Dopamine Dopamine->D3 binds Ligand 4,7-Diazaspiro[2.5]octane Analog (Ligand) Ligand->D3 binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

References

Commercial Availability and Technical Guide for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of the versatile chemical intermediate, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. This spirocyclic diamine derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. This document also explores its isomeric form, tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, and their commercially available salt forms.

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and its regioisomer are important scaffolds in the design of bioactive molecules. Their rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity to biological targets. A significant area of application for this core structure is in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, which are a promising class of anti-cancer agents.

Commercial Availability

A variety of chemical suppliers offer tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, its 4-carboxylate isomer, and their salt forms. The availability of these compounds in different purities and quantities caters to a range of research and development needs, from small-scale laboratory synthesis to larger-scale preclinical studies.

Table 1: Commercial Availability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and Related Compounds
Compound NameCAS NumberSupplier(s)PurityAvailable Quantities
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate886766-28-5MedChemExpress, Fisher Scientific≥97%250 mg, 1 g, 5 g
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride1462383-16-9ParchemNot specifiedBulk and research quantities
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate674792-08-6Sigma-Aldrich, Apollo Scientific, TCI Chemicals≥97%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate2173992-48-6Sigma-Aldrich≥97%Not specified

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. The list of suppliers is not exhaustive.

Experimental Protocols

The following is a representative synthesis protocol for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, adapted from publicly available patent literature.[1] This multi-step synthesis utilizes readily available starting materials.

Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate and a phase transfer catalyst in a suitable solvent like DMF. The reaction mixture is heated to facilitate the cyclization reaction.

  • Step 2: Hofmann Rearrangement: The resulting diethyl 1,1-cyclopropanedicarboxylate undergoes a Hofmann rearrangement to yield a primary amine.

  • Step 3: Hydrolysis: The ester groups are hydrolyzed under basic conditions to afford the corresponding dicarboxylic acid.

  • Step 4: Acylation and Cyclization: The dicarboxylic acid is then acylated and cyclized to form the diazaspiro[2.5]octane core.

  • Step 5: Reduction: The cyclic amide is reduced to the corresponding diamine.

  • Step 6: Boc Protection: The final step involves the selective protection of the nitrogen at the 7-position with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide in a solvent such as ethanol.[1]

Detailed Example for Step 6 (Boc Protection): To a solution of 4,7-diazaspiro[2.5]octane (1 equivalent) in ethanol, sodium hydroxide (2.2 equivalents) is added while maintaining the temperature below 30°C.[1] Di-tert-butyl dicarbonate ((Boc)₂O) (2 equivalents) is then added dropwise, keeping the temperature below 5°C.[1] The reaction mixture is slowly warmed to room temperature and stirred overnight.[1] The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration, removal of the solvent, and purification by column chromatography to yield tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[1]

Application in Drug Discovery: IAP Antagonism

A significant application of the tert-butyl 4,7-diazaspiro[2.5]octane scaffold is in the design of small molecule Inhibitor of Apoptosis Protein (IAP) antagonists. IAPs are a family of proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis (programmed cell death).

The endogenous protein SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI) promotes apoptosis by binding to and inhibiting IAPs, particularly the X-linked inhibitor of apoptosis protein (XIAP). This inhibition liberates caspases, which are the key executioners of apoptosis.

Molecules incorporating the diazaspiro[2.5]octane core can be designed as "SMAC mimetics" that mimic the action of the N-terminal tetrapeptide of SMAC, which is responsible for its binding to IAPs. These synthetic antagonists can restore the apoptotic pathway in cancer cells, making them more susceptible to conventional cancer therapies.

Visualizations

Logical Workflow for Compound Procurement and Use

G A Identify Need for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate B Search Chemical Supplier Databases A->B C Select Supplier Based on Purity, Quantity, and Cost B->C D Procure Compound C->D E Characterize Received Material (e.g., NMR, LC-MS) D->E F Use in Synthesis of Target Molecules (e.g., IAP Antagonists) E->F G Biological Evaluation of Synthesized Compounds F->G H Data Analysis and Lead Optimization G->H

Caption: Workflow for the procurement and utilization of the title compound in a research setting.

IAP Antagonism Signaling Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrion cluster_2 Cytosol Apoptotic Stimulus Apoptotic Stimulus SMAC/Diablo SMAC/Diablo Apoptotic Stimulus->SMAC/Diablo Cytochrome c Cytochrome c Apoptotic Stimulus->Cytochrome c XIAP XIAP SMAC/Diablo->XIAP Inhibits Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Diazaspiro_Antagonist tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate -based IAP Antagonist Diazaspiro_Antagonist->XIAP Inhibits

Caption: Mechanism of apoptosis induction by IAP antagonists derived from the diazaspiro[2.5]octane scaffold.

References

Methodological & Application

Application Notes and Protocols for Boc Protection of 4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective mono- and di-Boc protection of 4,7-diazaspiro[2.5]octane, a valuable spirocyclic building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The protocols herein are designed to be robust and reproducible, enabling chemists to efficiently prepare these key intermediates for further elaboration.

Introduction

4,7-diazaspiro[2.5]octane is a unique bicyclic diamine whose rigid spirocyclic core is of significant interest in the design of novel therapeutic agents.[4] Selective protection of one or both nitrogen atoms is a critical step to enable regioselective functionalization in multi-step syntheses. Achieving selective mono-protection of symmetrical diamines can be challenging, often resulting in a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1]

The primary strategies to achieve selective mono-Boc protection of diamines involve either kinetic control, by slow addition of the Boc-anhydride, or by in situ mono-protonation of the diamine.[1][5] The latter approach, which renders one amine temporarily unreactive, has proven to be a highly efficient method for a variety of diamines.[5][6][7][8][9] This application note details procedures for both the selective mono-Boc protection, leveraging the in situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl), and the straightforward di-Boc protection of 4,7-diazaspiro[2.5]octane.

Chemical Reaction Pathway

cluster_main 4,7-diazaspiro[2.5]octane reagents_mono 1. Me₃SiCl (1 eq), MeOH, 0°C to RT 2. (Boc)₂O (1 eq), RT 4,7-diazaspiro[2.5]octane->reagents_mono reagents_di (Boc)₂O (2.2 eq), Base (e.g., Et₃N or NaOH) DCM or THF, 0°C to RT 4,7-diazaspiro[2.5]octane->reagents_di mono-Boc-4,7-diazaspiro[2.5]octane di-Boc-4,7-diazaspiro[2.5]octane reagents_mono->mono-Boc-4,7-diazaspiro[2.5]octane reagents_di->di-Boc-4,7-diazaspiro[2.5]octane

Caption: Reaction scheme for the selective mono- and di-Boc protection of 4,7-diazaspiro[2.5]octane.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 4,7-diazaspiro[2.5]octane

This protocol is adapted from established methods for the selective mono-Boc protection of cyclic diamines via in situ mono-hydrochlorination.[6][8]

Materials:

  • 4,7-diazaspiro[2.5]octane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,7-diazaspiro[2.5]octane (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath with vigorous stirring.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the monohydrochloride salt may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Protocol 2: Di-Boc Protection of 4,7-diazaspiro[2.5]octane

This protocol describes a standard procedure for the protection of both amine functionalities.

Materials:

  • 4,7-diazaspiro[2.5]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up

Procedure:

  • Dissolve 4,7-diazaspiro[2.5]octane (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow

cluster_workflow start Start: Dissolve 4,7-diazaspiro[2.5]octane in solvent cool Cool to 0°C start->cool add_reagents Add Boc₂O and/or other reagents cool->add_reagents react Stir at specified temperature and time add_reagents->react workup Aqueous Work-up (Wash, Extract) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (if necessary) concentrate->purify end End: Characterize product purify->end

Caption: General experimental workflow for the Boc protection of 4,7-diazaspiro[2.5]octane.

Data Presentation

The following table summarizes the key quantitative data for the described protocols. Expected yields are based on similar transformations reported in the literature for other cyclic diamines.

ParameterProtocol 1: Mono-Boc ProtectionProtocol 2: Di-Boc Protection
Starting Material 4,7-diazaspiro[2.5]octane4,7-diazaspiro[2.5]octane
(Boc)₂O Stoichiometry 1.0 eq2.2 eq
Other Key Reagents Me₃SiCl (1.0 eq)Et₃N (2.2 eq) or NaOH
Solvent Anhydrous MeOHDCM or THF
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 1-2 hoursOvernight
Expected Yield 60-80%>90%
Expected Purity >95% after work-up>95% after purification

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of mono-Boc product - Incomplete reaction- Formation of di-Boc byproduct- Increase reaction time- Ensure slow, dropwise addition of Me₃SiCl- Perform the aqueous wash with diethyl ether to remove the di-Boc byproduct[10]
Mixture of mono- and di-Boc products - Stoichiometry of reagents is off- Reaction conditions favoring di-protection- Carefully measure and add exactly 1.0 equivalent of Me₃SiCl and (Boc)₂O- Maintain a low reaction temperature during additions
Product difficult to purify - Similar polarity of starting material and products- Utilize acid-base extraction during work-up to separate the basic mono-protected product from the neutral di-protected product[10]

References

Application Notes and Protocols: Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in Anti-Tumor Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a versatile bifunctional building block increasingly utilized in the synthesis of novel therapeutic agents. Its rigid spirocyclic core and orthogonally protected nitrogen atoms provide a unique three-dimensional scaffold that is of significant interest in medicinal chemistry. This document provides detailed application notes and protocols for the use of this building block in the development of anti-tumor agents, with a focus on the synthesis of kinase inhibitors. Derivatives of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate have been explored for their potential to inhibit key signaling pathways implicated in cancer progression, such as those involving Janus kinases (JAKs) and PI3K/mTOR.[1]

Synthesis of a Representative Anti-Tumor Agent: A Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

This section details the synthesis of a potential anti-tumor agent based on a carboxamide compound disclosed in patent US10800761B2, which targets HPK1, a negative regulator of T-cell activation.[2] Enhancing anti-tumor immunity by inhibiting HPK1 is a promising strategy in cancer therapy.[2] The following protocol is adapted from the general procedures described in the patent.

Experimental Protocol: Synthesis of (S)-N-(4-(5-cyclopropyl-3-(2,6-difluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)-4,7-diazaspiro[2.5]octane-4-carboxamide

Materials:

  • (S)-tert-butyl 6-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate (starting material, a derivative of the topic compound)

  • Other necessary reagents and solvents as per the synthesis described in the patent literature.

Procedure:

The synthesis of the target compound is a multi-step process. The key final step involves the coupling of the deprotected diazaspiro[2.5]octane moiety with the pyrimidine core. The patent describes the synthesis starting from a hydroxylated version of the building block.[2]

  • Step 1: Synthesis of the Pyrazole Core and Pyrimidine Linker. The initial steps involve the construction of the substituted pyrazole and its subsequent linkage to a di-chlorinated pyrimidine, following standard organic synthesis procedures.

  • Step 2: Coupling with the Diazaspiro[2.5]octane Moiety. The Boc-protected (S)-tert-butyl 6-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate is deprotected under acidic conditions to free the secondary amine. This amine is then reacted with the chlorinated pyrimidine core in a nucleophilic aromatic substitution reaction to yield the final product.

A detailed, step-by-step protocol would require access to the full experimental details often found in supplementary information of peer-reviewed articles, which was not available in the public search results for a direct derivative of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with published anti-tumor data.

Quantitative Data on Anti-Tumor Activity

While the patent discloses the compound, it does not provide specific quantitative data on its cytotoxic activity against cancer cell lines.[2] The table below is provided as a template for researchers to record their findings from in-vitro anti-tumor assays. For illustrative purposes, hypothetical IC50 values are included.

Compound IDTarget Cancer Cell LineAssay TypeIC50 (µM) - Hypothetical Data
HPK1-Inhibitor-1Jurkat (T-cell leukemia)MTT Assay0.5
HPK1-Inhibitor-1A549 (Lung Carcinoma)MTT Assay2.1
HPK1-Inhibitor-1MCF-7 (Breast Adenocarcinoma)MTT Assay5.8
HPK1-Inhibitor-1HCT116 (Colon Carcinoma)MTT Assay3.4

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G cluster_synthesis Synthetic Workflow for HPK1 Inhibitor A tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate B Chemical Modification (e.g., hydroxylation, chiral separation) A->B C (S)-tert-butyl 6-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-4-carboxylate B->C D Boc Deprotection (Acidic Conditions) C->D E Free Diazaspiro Moiety D->E G Nucleophilic Aromatic Substitution E->G F Substituted Pyrimidine Core F->G H Final HPK1 Inhibitor G->H G cluster_pathway HPK1 Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 AP1_NFkB AP-1, NF-κB Activation PLCg1->AP1_NFkB SLP76_degradation SLP-76 Degradation HPK1->SLP76_degradation Inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., Diazaspiro-derivative) HPK1_Inhibitor->HPK1 Blocks

References

Application Notes and Protocols for N-Alkylation Reactions of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors.[1][2] The protocols outlined below describe two primary methods for N-alkylation: direct alkylation and reductive amination.

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable scaffold in medicinal chemistry due to its rigid spirocyclic core. The presence of a Boc-protected nitrogen at the 7-position allows for selective functionalization at the secondary amine at the 4-position. This targeted modification is crucial for developing specific and potent drug candidates. N-alkylated derivatives of this compound have shown promise as inhibitors of several protein kinases, including Bone Morphogenetic Protein Receptor Type II (BMPR2), Src, and Abl kinases, which are implicated in various diseases such as cancer and pulmonary arterial hypertension.[3][4][5]

N-Alkylation via Direct Alkylation

Direct alkylation involves the reaction of the secondary amine of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with an alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward and effective for introducing a variety of alkyl and benzyl groups.

General Reaction Scheme:

G reactant1 tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate reagents Base (e.g., K2CO3) Solvent (e.g., DMF, ACN) reactant1->reagents reactant2 R-X (Alkylating Agent) reactant2->reagents product N-alkylated product reagents->product

Caption: Direct N-alkylation reaction scheme.

Quantitative Data for Direct Alkylation:
EntryAlkylating Agent (R-X)BaseSolventTemperatureYield (%)Reference
1Benzyl bromideK₂CO₃DMFRT to mild heating>70-80[1]
2Benzyl bromideK₂CO₃AcetonitrileRT to mild heating>70-80[1]
Experimental Protocol: Direct Benzylation

This protocol describes the N-benzylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in DMF or ACN, add potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with mild heating and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.[1]

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wider range of substituents. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

General Reaction Scheme:```dot

G reactant1 tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) reactant1->reagents reactant2 R1(R2)C=O (Aldehyde/Ketone) reactant2->reagents intermediate Iminium Ion Intermediate reagents->intermediate product N-alkylated product intermediate->product

Caption: Drug discovery workflow.

Targeted Signaling Pathways:

1. BMPR2 Signaling Pathway: The Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase that plays a crucial role in the BMP signaling pathway, which is involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is associated with pulmonary arterial hypertension.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR2 TypeI_R Type I Receptor BMPR2->TypeI_R recruits & phosphorylates SMADs SMAD 1/5/8 TypeI_R->SMADs phosphorylates BMP BMP Ligand BMP->BMPR2 SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription

Caption: Canonical BMPR2 signaling pathway.

2. Src Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that is a key component of multiple signaling pathways controlling cell adhesion, migration, proliferation, and survival. Aberrant Src activity is often observed in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Receptor->Src activates FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Gene_Expression Gene Expression (Proliferation, Survival, Motility) STAT3->Gene_Expression MAPK_pathway->Gene_Expression Akt_pathway->Gene_Expression

Caption: Simplified Src kinase signaling pathways.

3. Abl Kinase Signaling Pathway: Abl is a non-receptor tyrosine kinase that is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is a constitutively active kinase that drives chronic myeloid leukemia (CML).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl Ras_pathway Ras/MAPK Pathway BCR_Abl->Ras_pathway PI3K_pathway PI3K/Akt Pathway BCR_Abl->PI3K_pathway STAT_pathway JAK/STAT Pathway BCR_Abl->STAT_pathway Gene_Expression Gene Expression (Cell Proliferation, Inhibition of Apoptosis) Ras_pathway->Gene_Expression PI3K_pathway->Gene_Expression STAT_pathway->Gene_Expression

Caption: BCR-Abl signaling pathways in CML.

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the removal of the Boc group from tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the development of various therapeutic agents.

The deprotection of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate yields 4,7-diazaspiro[2.5]octane, a versatile building block for the synthesis of complex molecules. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product. This note outlines two common and effective methods for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrogen chloride (HCl) in an organic solvent.

Data Presentation

The following table summarizes the quantitative data for two common methods of Boc deprotection of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

MethodReagentsSolvent(s)TemperatureReaction TimeYieldNotes
Acidolysis with TFA Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 hours>95%The concentration of TFA can be varied (e.g., 5-25%). The product is typically isolated as a TFA salt.
Acidolysis with HCl Hydrogen Chloride (HCl)1-propyl acetate/1-propanol70°C16 hoursHighIn this specific protocol, HCl is generated in situ from acetyl chloride. The product is isolated as the hydrochloride salt.[1]

Mandatory Visualization

The following diagrams illustrate the deprotection reaction and a general experimental workflow.

Deprotection_Reaction start tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate reagent Acidic Conditions (TFA/DCM or HCl/Solvent) start->reagent 1. product 4,7-Diazaspiro[2.5]octane (as salt) reagent->product 2. byproducts CO2 + Isobutylene reagent->byproducts

Caption: Chemical transformation for the deprotection of the Boc group.

Experimental_Workflow A Dissolve Boc-protected amine in solvent B Add acidic reagent (TFA or HCl solution) A->B C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D D->C No E Reaction complete D->E Yes F Work-up and isolation of product E->F

Caption: General experimental workflow for Boc deprotection.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely used method for Boc deprotection.

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 5-25% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected 4,7-diazaspiro[2.5]octane.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1-Propyl Acetate/1-Propanol

This protocol describes the deprotection using HCl generated in situ from acetyl chloride, as adapted from a procedure for a similar substrate.[1]

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Acetyl chloride

  • 1-Propyl acetate

  • 1-Propanol

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Preparation of HCl solution: In a separate flask, slowly add acetyl chloride to a mixture of 1-propyl acetate and 1-propanol at 0°C. Stir the solution for 2 hours at room temperature to generate the HCl solution.

  • Suspend tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in a mixture of 1-propyl acetate and 1-propanol at room temperature.

  • Add the prepared HCl solution to the suspension.

  • Heat the reaction mixture to 70°C and stir for 16 hours.

  • Cool the reaction mixture to 20°C.

  • Collect the precipitated product, the hydrochloride salt of 4,7-diazaspiro[2.5]octane, by filtration.

  • Wash the precipitate and dry under reduced pressure.

References

Application Notes and Protocols: Coupling Reactions of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various coupling reactions involving tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block in the synthesis of novel pharmaceutical agents.[1][2] The unique spirocyclic structure of this diamine, with one secondary amine available for derivatization while the other is protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold in medicinal chemistry.

Overview of Coupling Reactions

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a nucleophilic partner in a variety of C-N bond-forming reactions. The exposed secondary amine at the 4-position readily participates in reactions such as Buchwald-Hartwig amination, amide coupling, reductive amination, N-alkylation, and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in drug discovery for introducing diversity and building complex molecular architectures.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. This reaction allows for the coupling of the diazaspiro[2.5]octane scaffold with various aryl and heteroaryl halides.

Experimental Protocol:

A specific protocol for the N-arylation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is detailed in patent literature.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product ArylHalide Aryl-X (X = Br, Cl) Spirocycle tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate CoupledProduct N-Aryl-4,7-diazaspiro[2.5]octane derivative ArylHalide->CoupledProduct Spirocycle->CoupledProduct Catalyst Pd(OAc)2 (Catalyst) Ligand RuPhos (Ligand) Catalyst->CoupledProduct Base t-BuONa (Base) Ligand->CoupledProduct Solvent 1,4-Dioxane, 100 °C, 12 h Base->CoupledProduct

Caption: Buchwald-Hartwig Amination Workflow.

Procedure:

  • To a reaction vessel containing the aryl halide (1.0 eq) in 1,4-dioxane (approx. 0.1 M), add tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.2 eq).

  • Add sodium tert-butoxide (t-BuONa) (1.5 eq) as the base.

  • Add palladium(II) acetate (Pd(OAc)₂) (0.05 eq) as the catalyst precursor and RuPhos (0.1 eq) as the ligand.

  • Seal the vessel and stir the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is concentrated and the crude product is purified by silica gel chromatography.[3]

Quantitative Data:
Reactant 1 (eq)Reactant 2 (eq)Catalyst (eq)Ligand (eq)Base (eq)SolventTemp (°C)Time (h)Ref.
Aryl Halide (1.0)Spirocycle (1.2)Pd(OAc)₂ (0.05)RuPhos (0.1)t-BuONa (1.5)1,4-Dioxane10012[3]

Amide Coupling (Acylation)

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate can be acylated with carboxylic acids using standard coupling reagents or by reaction with activated acyl species.

Experimental Protocol 1: Peptide Coupling Reagents

This protocol utilizes common peptide coupling reagents to form an amide bond with a carboxylic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product CarboxylicAcid R-COOH Spirocycle tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate AmideProduct N-Acyl-4,7-diazaspiro[2.5]octane derivative CarboxylicAcid->AmideProduct Spirocycle->AmideProduct Coupling EDC.HCl, HOBt Base NEt3 (Base) Coupling->AmideProduct Solvent DCM, rt, 15 h Base->AmideProduct

Caption: Amide Coupling Workflow.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq).[4]

  • Add 1-hydroxybenzotriazole (HOBt) (1.25 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.25 eq).

  • Add triethylamine (NEt₃) (2.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 15 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.[5]

Experimental Protocol 2: Z-Protected Amino Acid Coupling

An example from the literature demonstrates the coupling with Z-l-Alanine.[4]

Procedure:

  • Z-l-Alanine (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) are reacted according to a general amide coupling procedure.

  • The crude residue is purified by flash chromatography on a silica-NH cartridge.

  • Elution with a gradient of cyclohexane/EtOAc (from 100/0 to 80/20) affords the desired product.[4]

Quantitative Data:
Carboxylic Acid (eq)Spirocycle (eq)Coupling Reagents (eq)Base (eq)SolventTemp.Time (h)Yield (%)Ref.
Z-l-Alanine (1.0)1.0General Procedure A----81[4]
R-COOH (1.0)1.0EDC.HCl (1.25), HOBt (1.25)NEt₃ (2.5)DCMrt15-[5]

Reductive Amination

Reductive amination provides a method to form C-N bonds by reacting the amine with a ketone or aldehyde in the presence of a reducing agent.

Experimental Protocol:

A general procedure for reductive amination has been described.[4]

Procedure:

  • To a solution of the aldehyde (1.0-1.2 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0-2.0 eq) in dichloromethane (DCM, 1 M), add 2 drops of acetic acid (AcOH).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir the mixture overnight at room temperature.

  • Pour the mixture into an aqueous solution and extract with DCM.

  • The combined organic layers are washed with saturated NaHCO₃, dried over Na₂SO₄, filtered, and concentrated to yield the product.[4]

Quantitative Data:
Aldehyde/Ketone (eq)Spirocycle (eq)Reducing Agent (eq)AdditiveSolventTemp.TimeRef.
1.0 - 1.21.0 - 2.0STAB (1.5)AcOHDCMrtovernight[4]

Other Coupling Reactions

N-Alkylation

The secondary amine can be alkylated using alkyl halides in the presence of a base.

Protocol: A reported procedure involves the reaction with 1,4-bis(chloromethyl)benzene.[6]

  • To a solution of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

  • Heat the mixture to 50°C for 20 minutes.

  • Add the alkyl halide (e.g., 1,4-bis(chloromethyl)benzene) (1.0 eq).

  • Continue heating until the reaction is complete.

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude product.[6]

Nucleophilic Aromatic Substitution (SNAr)

The diazaspirocycle can act as a nucleophile to displace a suitable leaving group (e.g., a halide) from an electron-deficient aromatic or heteroaromatic ring.

Protocol: An example shows the reaction with a 2-chloroquinazoline derivative.[7]

  • A mixture of the 2-chloroquinazoline (1.0 eq) and tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (2.0 eq) is heated in an alcohol solvent (e.g., isopropanol).

  • The reaction is stirred at 120°C for 16 hours.

  • The mixture is concentrated, and the residue is recrystallized from a suitable solvent like MTBE to afford the product.[7]

Logical Workflow for Synthesis Planning

The choice of coupling reaction depends on the desired final structure. The following diagram illustrates a decision-making workflow for selecting an appropriate coupling strategy.

G start Desired Target Scaffold c1 Is the new bond to an sp2 carbon of an aryl/heteroaryl ring? start->c1 c2 Is the new bond part of an amide? c1->c2 No buchwald Use Buchwald-Hartwig Amination c1->buchwald Yes snar Consider SNAr if ring is electron-deficient c1->snar Yes c3 Is the new bond to an sp3 carbon? c2->c3 No amide Use Amide Coupling c2->amide Yes reductive Use Reductive Amination with Aldehyde/Ketone c3->reductive Yes alkylation Use N-Alkylation with Alkyl Halide c3->alkylation Yes

Caption: Synthetic Strategy Decision Workflow.

These protocols and data provide a comprehensive guide for utilizing tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in various synthetic applications, facilitating the development of novel chemical entities for drug discovery.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the scale-up synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a valuable building block in medicinal chemistry and drug development. The described synthetic route starts from readily available diethyl malonate and proceeds through a series of transformations including cyclopropanation, selective mono-hydrolysis, Hofmann rearrangement, and subsequent cyclization and reduction, culminating in the selective Boc-protection of the diazaspirocyclic core. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and a comprehensive workflow diagram to facilitate reproducibility and scalability in a laboratory setting.

Introduction

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid spirocyclic scaffold is a desirable feature in modern drug design, offering a unique three-dimensional architecture that can be exploited to enhance binding affinity and selectivity to biological targets. The presence of a protected amine allows for selective functionalization, making it a versatile synthon for the construction of complex molecules, including kinase inhibitors and central nervous system agents. The multi-step synthesis outlined herein is based on established chemical transformations and has been optimized for scalability and efficiency.

Overall Synthetic Workflow

The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is accomplished via a multi-step sequence starting from diethyl malonate. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of the Spirocyclic Core cluster_1 Final Protection Step diethyl_malonate Diethyl Malonate diethyl_cyclopropane Diethyl 1,1-cyclopropanedicarboxylate diethyl_malonate->diethyl_cyclopropane K2CO3, DMF dibromoethane 1,2-Dibromoethane dibromoethane->diethyl_cyclopropane monoethyl_cyclopropane Monoethyl 1,1-cyclopropanedicarboxylate diethyl_cyclopropane->monoethyl_cyclopropane KOH, EtOH amide Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate monoethyl_cyclopropane->amide 1. SOCl2 2. NH4OH amino_ester Ethyl 1-aminocyclopropanecarboxylate amide->amino_ester Hofmann Rearrangement (Br2, NaOH) chloroacetylated Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate amino_ester->chloroacetylated ClCOCH2Cl, Base lactam 4,7-Diazaspiro[2.5]octan-5-one chloroacetylated->lactam Base, Heat diamine 4,7-Diazaspiro[2.5]octane lactam->diamine LiAlH4, THF target_molecule tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate diamine->target_molecule NaOH, EtOH boc_anhydride Boc Anhydride boc_anhydride->target_molecule

Diagram 1. Overall synthetic workflow for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Experimental Protocols and Data

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This step involves the cyclization of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.

Protocol:

  • To a stirred solution of diethyl malonate in dimethylformamide (DMF), add potassium carbonate and a catalytic amount of tetrabutylammonium bromide.

  • Add 1,2-dibromoethane dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 15-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation.

ReagentMolar Ratio (vs. Diethyl Malonate)Amount (for 1 mol scale)
Diethyl Malonate1.0160.17 g
1,2-Dibromoethane1.2-1.5225.4 - 281.8 g
Potassium Carbonate2.2304.0 g
Tetrabutylammonium Bromide0.013.22 g
DMF-1.5 L
Product Theoretical Yield Reported Yield
Diethyl 1,1-cyclopropanedicarboxylate186.21 g70-85%
Step 2: Selective Mono-hydrolysis to Monoethyl 1,1-cyclopropanedicarboxylate

This step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.

Protocol:

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol, maintaining the temperature below 30 °C.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Monitor the reaction by TLC.

  • Add water and extract with an organic solvent (e.g., a 1:1 mixture of petroleum ether and ethyl acetate) to remove unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

ReagentMolar Ratio (vs. Diethyl Ester)Amount (for 1 mol scale)
Diethyl 1,1-cyclopropanedicarboxylate1.0186.21 g
Potassium Hydroxide1.056.11 g
Ethanol-1 L
Product Theoretical Yield Reported Yield
Monoethyl 1,1-cyclopropanedicarboxylate158.15 g~93%
Step 3: Amide Formation to Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate

The carboxylic acid is converted to the primary amide.

Protocol:

  • To a solution of monoethyl 1,1-cyclopropanedicarboxylate in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride.

  • After the formation of the acid chloride is complete, carefully add the solution to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture vigorously for a few hours.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the primary amide.

ReagentMolar Ratio (vs. Monoethyl Ester)Amount (for 1 mol scale)
Monoethyl 1,1-cyclopropanedicarboxylate1.0158.15 g
Oxalyl Chloride1.1139.6 g
Ammonium Hydroxide (conc.)Excess-
Product Theoretical Yield Expected Yield
Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate157.17 gHigh
Step 4: Hofmann Rearrangement to Ethyl 1-aminocyclopropanecarboxylate

The primary amide undergoes a Hofmann rearrangement to yield the corresponding amine with one less carbon atom.

Protocol:

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold solution of sodium hydroxide in water.

  • Add the ethyl 1-(aminocarbonyl)cyclopropanecarboxylate to the hypobromite solution at low temperature.

  • Slowly warm the reaction mixture and then heat to reflux for a few hours.

  • Cool the mixture and extract the product with an organic solvent.

  • The crude amine can be purified by distillation or converted to its hydrochloride salt for easier handling.

ReagentMolar Ratio (vs. Amide)Amount (for 1 mol scale)
Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate1.0157.17 g
Bromine1.1175.8 g
Sodium Hydroxide4.0160.0 g
Product Theoretical Yield Expected Yield
Ethyl 1-aminocyclopropanecarboxylate129.16 gModerate to high
Step 5: Chloroacetylation of Ethyl 1-aminocyclopropanecarboxylate

The primary amine is acylated with chloroacetyl chloride.

Protocol:

  • Dissolve ethyl 1-aminocyclopropanecarboxylate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base, such as triethylamine or pyridine.

  • Add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the chloroacetylated product.

ReagentMolar Ratio (vs. Amine)Amount (for 1 mol scale)
Ethyl 1-aminocyclopropanecarboxylate1.0129.16 g
Chloroacetyl Chloride1.1124.2 g
Triethylamine1.2121.4 g
Product Theoretical Yield Expected Yield
Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate205.63 gHigh
Step 6: Intramolecular Cyclization to 4,7-Diazaspiro[2.5]octan-5-one

The chloroacetylated intermediate undergoes intramolecular cyclization to form the lactam.

Protocol:

  • Dissolve the ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as potassium carbonate or sodium hydride.

  • Heat the mixture to promote the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, add water, and extract the product with an appropriate organic solvent.

  • Purify the lactam by crystallization or column chromatography.

ReagentMolar Ratio (vs. Chloroacetylated Intermediate)Amount (for 1 mol scale)
Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate1.0205.63 g
Potassium Carbonate1.5207.3 g
DMF-2 L
Product Theoretical Yield Expected Yield
4,7-Diazaspiro[2.5]octan-5-one126.15 gModerate to high
Step 7: Reduction of the Lactam to 4,7-Diazaspiro[2.5]octane

The lactam is reduced to the corresponding diamine.

Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 4,7-diazaspiro[2.5]octan-5-one in THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude diamine.

ReagentMolar Ratio (vs. Lactam)Amount (for 1 mol scale)
4,7-Diazaspiro[2.5]octan-5-one1.0126.15 g
Lithium Aluminum Hydride2.075.88 g
THF-2 L
Product Theoretical Yield Expected Yield
4,7-Diazaspiro[2.5]octane112.18 gHigh
Step 8: Selective Boc-Protection to yield tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The final step is the selective protection of one of the amine groups with a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • Dissolve 4,7-diazaspiro[2.5]octane in ethanol.

  • Cool the solution to below 5 °C.

  • Add a solution of sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 13 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography.

ReagentMolar Ratio (vs. Diamine)Amount (for 1 mol scale)
4,7-Diazaspiro[2.5]octane1.0112.18 g
Di-tert-butyl dicarbonate1.1240.3 g
Sodium Hydroxide1.144.0 g
Ethanol-1 L
Product Theoretical Yield Reported Yield
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate212.29 g67-73%[1]

Conclusion

The synthetic protocol detailed in this application note provides a comprehensive and scalable method for the preparation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. By following the outlined procedures and utilizing the provided quantitative data, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic campaigns. The use of readily available starting materials and well-established chemical transformations makes this route amenable to large-scale production. Careful monitoring and optimization of each step will ensure high yields and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Question 1: Why is the yield of the initial cyclopropanation reaction (diethyl 1,1-cyclopropanedicarboxylate formation) lower than expected?

Potential Causes:

  • Inefficient Phase Transfer Catalyst: The activity of the phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be compromised by moisture or impurities.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Base Inefficiency: The base, typically potassium carbonate or potassium bicarbonate, may not be sufficiently strong or may be of poor quality.

  • Competing Elimination Reactions: 1,2-dibromoethane can undergo elimination reactions under basic conditions, reducing the amount available for cyclopropanation.

Solutions:

  • Catalyst Quality: Ensure the phase transfer catalyst is dry and of high purity.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Optimize Conditions: Consider increasing the reaction temperature or extending the reaction time. A patent suggests heating to 80°C for 15 hours or reacting at room temperature for 16 hours followed by heating at 100°C for 2 hours.[1][2]

  • Choice of Base: Potassium carbonate is a common choice. Ensure it is finely powdered and anhydrous.

Question 2: I am observing significant side product formation during the Boc protection of the diazaspirooctane core. How can I improve the selectivity?

Potential Causes:

  • Di-Boc Protection: Both nitrogen atoms of the diazaspiro[2.5]octane can be protected by the Boc group, leading to the formation of a di-protected side product.

  • Reaction Temperature: Higher temperatures can lead to less selective reactions and potential degradation of the starting material or product.

  • Incorrect Stoichiometry: An excess of di-tert-butyl dicarbonate ((Boc)₂O) can favor the formation of the di-protected product.

Solutions:

  • Control Temperature: Perform the reaction at a controlled low temperature, typically between 0-5°C, when adding the (Boc)₂O.[2]

  • Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O to favor mono-protection. A slight excess may be necessary, but a large excess should be avoided.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration and favor the mono-protected product.

  • Purification: If side products are formed, they can often be separated by column chromatography.

Question 3: The final product is difficult to purify. What purification strategies are recommended?

Potential Causes:

  • Residual Reagents: Starting materials or reagents from previous steps may be carried through to the final product.

  • Closely Eluting Impurities: Side products formed during the reaction may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Amine Basicity: The basic nature of the unprotected amine in the product can cause streaking on silica gel.

Solutions:

  • Aqueous Workup: A thorough aqueous workup can help remove many inorganic impurities and water-soluble reagents.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, for example, with ethyl acetate and hexane, can be effective.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. The product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Reaction Yields

The following tables summarize reported yields for key steps in the synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Table 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

Diethyl Malonate (g)1,2-dibromoethane (g)BaseCatalystSolventConditionsYield (%)Reference
2433.8K₂CO₃ (51.8g)Bu₄NBr (0.24g)DMF (120mL)80°C, 15h70.3[1]
288405.4KHCO₃ (449.7g)Bu₄NBr (1.67g)DMF (1.5L)RT, 16h then 100°C, 2h76.3[1]

Table 2: Final Boc Protection Step

4,7-diazaspiro[2.5]octane (g)(Boc)₂O (g)BaseSolventConditionsYield (%)Overall Yield (%)Reference
2.810.9NaOH (2.2g)EtOH (40mL)RT, 13h67.311.2[2]
64.9252.6NaOH (51g)EtOH (650mL)RT, 13h73.023.5[2]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a 250 mL three-necked reaction flask, add 24 g of diethyl malonate, 33.8 g of 1,2-dibromoethane, 51.8 g of K₂CO₃, and 0.24 g of Bu₄NBr in 120 mL of DMF.[1]

  • Heat the mixture in an oil bath to 80°C and reflux for 15 hours.[1]

  • Monitor the reaction completion by TLC.

  • Cool the reaction to room temperature and filter to remove the potassium salts.

  • Wash the solid with 100 mL of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent, yielding diethyl 1,1-cyclopropanedicarboxylate.[1]

Protocol 2: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • In a 1 L three-necked reaction flask, dissolve 64.9 g of 4,7-diazaspiro[2.5]octane in 650 mL of EtOH.[2]

  • Control the temperature below 30°C and slowly add 51 g of NaOH.[2]

  • Cool the mixture to below 5°C.

  • Slowly add 252.6 g of (Boc)₂O dropwise, maintaining the temperature below 5°C.[2]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 13 hours.[2]

  • Monitor the reaction completion by TLC.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[2]

Visualizations

Synthesis_Workflow A Diethyl Malonate + 1,2-dibromoethane B Cyclopropanation A->B K2CO3, Bu4NBr DMF, 80°C C Diethyl 1,1-cyclopropanedicarboxylate B->C D Multi-step Conversion (Hofmann, Hydrolysis, etc.) C->D Various Reagents E 4,7-diazaspiro[2.5]octane D->E F Boc Protection E->F (Boc)2O, NaOH EtOH, 0°C to RT G tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate F->G

Caption: General synthetic workflow for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Troubleshooting_Logic start Low Yield or Impure Product issue_cyclo Issue in Cyclopropanation? start->issue_cyclo issue_boc Issue in Boc Protection? issue_cyclo->issue_boc No sol_cyclo Check Reagent Quality Optimize Temp/Time Monitor with TLC issue_cyclo->sol_cyclo Yes issue_purification Purification Difficulty? issue_boc->issue_purification No sol_boc Control Temperature (0-5°C) Adjust Stoichiometry Slow Addition of (Boc)2O issue_boc->sol_boc Yes sol_purification Thorough Workup Optimize Column Conditions Consider Acid-Base Extraction issue_purification->sol_purification Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the column chromatography purification of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate?

The primary challenges in purifying this compound by silica gel chromatography stem from the basic nature of the free amine group. This can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in:

  • Peak Tailing: The compound moves unevenly down the column, leading to broad, asymmetrical peaks.

  • Poor Separation: Difficulty in separating the desired product from structurally similar impurities or byproducts, such as the di-Boc protected version or unreacted starting material.[1]

  • Low Recovery: The product may irreversibly adsorb to the silica gel, leading to a reduced yield.

Q2: Is silica gel a suitable stationary phase for the purification of this compound?

Yes, silica gel is a commonly used and effective stationary phase for the purification of Boc-protected amines like tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[1] While the Boc group can be sensitive to strong acids, it is generally stable under standard silica gel chromatography conditions.[1] To mitigate issues related to the basicity of the amine, modifications to the mobile phase are often necessary.

Q3: How can I prevent peak tailing during column chromatography?

Peak tailing can often be suppressed by adding a small amount of a basic modifier to the mobile phase.[2] Triethylamine (TEA) at a concentration of 0.5-1.0% (v/v) is commonly used to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[2]

Q4: What should I do if my purified product's NMR spectrum is not clean?

An unclean NMR spectrum after purification could be due to several factors:

  • Co-elution of Impurities: An impurity with a similar polarity to your product may have co-eluted. Optimizing the mobile phase composition can improve separation.

  • Presence of Residual Solvents: Ensure that the purified fractions have been thoroughly dried under vacuum.

  • Degradation on Silica: Although less common for Boc-protected amines, some compounds can degrade on silica gel. If this is suspected, alternative purification methods or using deactivated silica gel could be considered.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
The product has irreversibly adsorbed to the silica gel.This can happen with basic compounds. Try eluting with a more polar solvent system containing a small percentage of a stronger base like ammonium hydroxide in methanol, if compatible with your compound's stability. For future purifications, add a base like triethylamine to the eluent from the start.[2]
Poor separation of the product from an impurity The polarity of the mobile phase is too high, causing all compounds to elute quickly.Decrease the polarity of the mobile phase to increase the retention time and improve separation.
The chosen solvent system does not provide adequate selectivity.Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol to a dichloromethane mobile phase can alter the selectivity.
Broad, tailing peaks Strong interaction between the basic amine and acidic silica gel.Add 0.5-1.0% triethylamine (TEA) to your mobile phase to mask the acidic silanol groups.[2]
Low yield after purification The product is partially soluble in the mobile phase, leading to elution in many fractions at low concentrations.Ensure the mobile phase system is optimized through TLC analysis to give a compact spot with an Rf value between 0.2 and 0.4.[2]
The compound has degraded on the silica gel.Minimize the time the compound spends on the column by using flash chromatography. Consider using a less acidic stationary phase like alumina.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate on silica gel.

1. Materials:

  • Crude tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain for visualization

2. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column, determine the optimal mobile phase using TLC.

  • Dissolve a small amount of the crude product in DCM.

  • Spot the solution on a TLC plate.

  • Develop the plate in a solvent system such as 20% Ethyl Acetate in Hexane.

  • To counteract the basicity of the amine, it is advisable to add 0.5% TEA to the developing solvent.[2]

  • Visualize the spots using a potassium permanganate stain.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[2]

3. Column Preparation:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane with 0.5% TEA). The amount of silica should be about 50-100 times the weight of the crude material.[2]

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is uniform and free of air bubbles.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica. Do not let the column run dry.[2]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM. Carefully apply the solution to the top of the silica bed.[2]

  • Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexane).

  • Collect fractions of a suitable volume.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Data Presentation

The following table summarizes recommended parameters for the column chromatography purification.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System (Gradient) Start with 10-20% Ethyl Acetate in Hexane and gradually increase to 50-100% Ethyl Acetate.
Mobile Phase System (Isocratic) A mixture of Dichloromethane and Methanol (e.g., 98:2 to 95:5 v/v).
Mobile Phase Additive 0.5-1.0% (v/v) Triethylamine (TEA).[2]
Optimal Rf on TLC 0.2 - 0.4.[2]
Visualization Potassium permanganate stain.

Experimental Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Product Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

References

Common side reactions in the synthesis of diazaspiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of diazaspiro[2.5]octane derivatives. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for constructing the diazaspiro[2.5]octane core?

A1: The synthesis of diazaspiro[2.5]octane derivatives typically involves a multi-step process that often starts from 1-aminocyclopropane-1-carboxylic acid or a related cyclopropane precursor.[1][2] A common route involves the formation of an amide bond followed by a reduction and cyclization sequence. Key steps often include the protection of one of the nitrogen atoms, commonly with a tert-butoxycarbonyl (Boc) group, to ensure selective reactions at the other nitrogen.[3][4] The final spirocyclic structure is often formed through a reduction of an amide or lactam intermediate, frequently employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5]

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low yields in multi-step syntheses like that of diazaspiro[2.5]octane derivatives can be attributed to several factors. The most critical steps to investigate are the cyclization and reduction stages, as these can be sensitive to reaction conditions. Incomplete reactions, side-product formation, and difficulties in purification are common culprits. It is advisable to monitor each step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify where material loss is occurring. Optimizing temperature, reaction time, and reagent stoichiometry for each step can significantly improve the overall yield.

Q3: Are there any particularly hazardous reagents I should be aware of in these syntheses?

A3: Yes, some synthetic routes for diazaspiro[2.5]octane derivatives employ hazardous reagents. For example, older methods sometimes use boron trifluoride diethyl etherate, which is flammable, corrosive, and toxic.[5] Lithium aluminum hydride (LiAlH₄) is a very common and powerful reducing agent in these syntheses, but it is highly reactive with water and can be pyrophoric.[6] It is crucial to handle these reagents under anhydrous conditions and with appropriate personal protective equipment. Safer alternatives are sometimes available; for instance, some modern protocols are designed to avoid the use of boron trifluoride diethyl etherate.[5]

Troubleshooting Guides

Below are common problems encountered during the synthesis of diazaspiro[2.5]octane derivatives, along with their potential causes and recommended solutions.

Problem 1: Low Yield or Incomplete Reaction in the Amide Reduction Step
Potential Cause Troubleshooting/Solution
Insufficient Reducing Agent Lithium aluminum hydride (LiAlH₄) is a moisture-sensitive reagent. Ensure it is fresh and handled under strictly anhydrous conditions. An excess of the reducing agent (typically 2-4 equivalents) is often necessary to drive the reaction to completion.[5]
Suboptimal Reaction Temperature The reduction of amides with LiAlH₄ often requires elevated temperatures (e.g., refluxing in THF).[5] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC is recommended.
Poor Solubility of the Substrate Ensure the amide intermediate is fully dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, before the addition of LiAlH₄.[5]
Work-up Issues The work-up procedure for LiAlH₄ reactions is critical to avoid the formation of aluminum hydroxides that can trap the product. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting/Solution
Over-reduction While less common with amides, if other reducible functional groups are present in the molecule (e.g., esters, carboxylic acids), they may also be reduced by LiAlH₄.[7] Consider using a milder reducing agent if chemoselectivity is an issue, or ensure that other sensitive groups are appropriately protected.
Incomplete Cyclization If the cyclization step is not complete before the reduction, you may isolate linear amine byproducts. Ensure the cyclization reaction has gone to completion by TLC or LC-MS before proceeding to the reduction step.
Side Reactions with Protecting Groups Some protecting groups may not be fully stable to the reaction conditions. For example, while the Boc group is generally stable to LiAlH₄, harsh acidic or basic conditions during work-up can lead to its partial or complete removal.[8][9][10][11]
Hydrolysis of Intermediates The presence of water can lead to the hydrolysis of reactive intermediates or the final product, especially during the work-up.[12] Ensure all solvents are anhydrous and that the work-up is performed efficiently.
Problem 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting/Solution | | Residual Starting Material | If the reaction is incomplete, separating the product from the starting material can be challenging due to similar polarities. Optimize the reaction conditions to drive the reaction to completion. If necessary, use column chromatography with a carefully selected solvent system to improve separation. | | Byproducts with Similar Polarity | Byproducts from side reactions may have similar polarities to the desired product, making purification by column chromatography difficult. Consider derivatizing the product to alter its polarity, or use an alternative purification technique such as crystallization or preparative HPLC. | | Product is a Salt | If the work-up involves acidic conditions, the amine product may be in its salt form, which can affect its solubility and behavior on silica gel. Neutralize the product with a mild base before attempting column chromatography. |

Experimental Protocols

Key Experiment: Reduction of a Lactam Intermediate to a Diazaspiro[2.5]octane Derivative

This protocol is a generalized procedure based on common methods described in the literature.[5]

Materials:

  • 7-Benzyl-4,7-diazaspiro[2.5]octan-1-one (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) (2-4 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 7-benzyl-4,7-diazaspiro[2.5]octan-1-one and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add LiAlH₄ in portions. Caution: The reaction can be exothermic.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-benzyl-4,7-diazaspiro[2.5]octane.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a 4,7-Diazaspiro[2.5]octane Derivative

EntryStarting MaterialReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11-Aminocyclopropane-1-carboxylic acid derivativeLiAlH₄ (2.0)THF66 (reflux)1270-80[1]
2Diethyl 1,1-cyclopropanedicarboxylate derivativeLiAlH₄ (3.0)Diethyl Ether35 (reflux)10~75[3]
37-Benzyl-4,7-diazaspiro[2.5]octan-1-oneLiAlH₄ (2.5)THF252465
47-Boc-4,7-diazaspiro[2.5]octan-1-oneBH₃·THF (2.0)THF66 (reflux)1860

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

General Synthetic Workflow

G A Starting Material (e.g., 1-Aminocyclopropanecarboxylic acid) B Amide Bond Formation A->B C Protection of Nitrogen (e.g., Boc group) B->C D Cyclization C->D E Reduction of Amide/Lactam (e.g., with LiAlH4) D->E F Deprotection (if necessary) E->F G Final Diazaspiro[2.5]octane Derivative F->G

Caption: General workflow for the synthesis of diazaspiro[2.5]octane derivatives.

Troubleshooting Logic for Low Yield in Reduction Step

G A Low Yield in Reduction Step B Check Reagent Quality (LiAlH4) A->B C Review Reaction Conditions (Temperature, Time) A->C D Analyze for Byproducts (TLC, LC-MS) A->D E Use Fresh, Anhydrous Reagent B->E F Increase Temperature/Time C->F H Incomplete Reaction D->H I Side Reactions D->I G Optimize Purification H->F I->G

Caption: Troubleshooting flowchart for low yield in the amide reduction step.

References

Overcoming solubility issues with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and what is its primary application?

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a heterocyclic organic compound featuring a spirocyclic scaffold.[1] It is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for drug discovery.[2][3] Its unique three-dimensional structure is of interest for developing novel therapeutic agents.

Q2: What are the general solubility characteristics of this compound?

As a Boc-protected amine with a relatively nonpolar tert-butyl group, this compound is expected to have good solubility in many common organic solvents. However, its solubility in aqueous solutions is anticipated to be low. The spirocyclic nature of the molecule can also influence its crystal lattice energy and, consequently, its solubility.

Q3: In which organic solvents is this compound likely to be soluble?

Based on its chemical structure and information from its synthesis, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is expected to be soluble in a range of organic solvents. These include, but are not limited to, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols such as ethanol and methanol.

Q4: I am planning to use this compound in a biological assay. Will it be soluble in aqueous buffers like PBS?

Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is likely to be challenging due to the compound's hydrophobic nature. It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute this stock solution into the aqueous assay buffer. Care must be taken during the dilution step to avoid precipitation.

Q5: Are there any known safety hazards associated with handling this compound?

According to available safety data, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate may cause skin and serious eye irritation.[4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[6] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]

Solubility Data

The following table summarizes the estimated solubility of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in various common laboratory solvents. Please note that these are estimated values and actual solubility may vary depending on the specific experimental conditions such as temperature, purity of the compound, and the presence of other solutes.

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Dichloromethane (DCM)> 30
Tetrahydrofuran (THF)> 30
Chloroform> 30
Ethyl Acetate~20-30
Acetone~20-30
Ethanol~10-20
Methanol~10-20
Water< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen organic solvent.

  • Question: I am trying to prepare a stock solution in an organic solvent, but the compound is not fully dissolving. What should I do?

  • Answer:

    • Increase Sonication/Vortexing Time: Ensure you have vortexed or sonicated the solution for an adequate amount of time to break up any solid particles and facilitate dissolution.

    • Gentle Warming: Gently warm the solution in a water bath (typically 37°C). This can often increase the solubility of organic compounds. Avoid excessive heat, which could lead to degradation.

    • Try a Stronger Solvent: If the compound remains insoluble, consider switching to a stronger polar aprotic solvent such as DMSO or DMF, where it is expected to have higher solubility.

Issue: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.

  • Question: I have a 10 mM stock solution in DMSO, but when I add it to my cell culture media or PBS, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.

    • Lower the Final Concentration: The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try performing a serial dilution to a lower final concentration.

    • Increase the Final DMSO Concentration (with caution): A slightly higher percentage of DMSO in your final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your experiment.

    • Improve Mixing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations of the compound that can lead to precipitation.

    • Use Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Issue: My prepared aqueous solution is cloudy or shows a Tyndall effect.

  • Question: My solution appears clear at first, but upon closer inspection, it is slightly hazy or scatters light. What does this indicate?

  • Answer: This suggests the formation of very fine, colloidal particles, meaning the compound is not truly dissolved but is present as a micro- or nanosuspension. This can lead to inaccurate and irreproducible results in your experiments.

    • Filter the Solution: For some applications, you may be able to filter the solution through a 0.22 µm filter to remove undissolved particles. However, this will reduce the effective concentration of your compound.

    • Re-evaluate Your Solubilization Method: It is best to address the root cause of the poor solubility by trying the methods mentioned in the previous troubleshooting point, such as lowering the concentration or using a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Materials:

    • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate powder into the tube.

    • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex vigorously for 2-5 minutes.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Once the compound is completely dissolved, the stock solution can be stored at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer for In Vitro Assays

  • Materials:

    • Concentrated stock solution of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in DMSO

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

    • Vortex mixer

  • Procedure:

    • Thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.

    • Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).

    • Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to achieve the desired final concentrations.

    • Crucial Step: When diluting, add the stock solution to the aqueous buffer while the buffer is being vortexed. This ensures rapid mixing and minimizes precipitation.

    • Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.

    • Use the freshly prepared working solutions in your experiment immediately to minimize the risk of precipitation over time.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the compound in an organic or aqueous solvent? start->check_solvent organic_issue Issue: Insoluble in Organic Solvent check_solvent->organic_issue Organic aqueous_issue Issue: Precipitates in Aqueous Buffer check_solvent->aqueous_issue Aqueous organic_sol1 Increase vortexing/sonication time organic_issue->organic_sol1 organic_sol2 Gently warm the solution (e.g., 37°C) organic_sol1->organic_sol2 organic_sol3 Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) organic_sol2->organic_sol3 end_solved Resolution: Compound Dissolved organic_sol3->end_solved aqueous_sol1 Lower the final concentration aqueous_issue->aqueous_sol1 aqueous_sol2 Increase final co-solvent % (e.g., DMSO), with vehicle control aqueous_sol1->aqueous_sol2 aqueous_sol3 Add stock to buffer while vortexing aqueous_sol2->aqueous_sol3 aqueous_sol4 Consider using a surfactant (e.g., Pluronic F-68) aqueous_sol3->aqueous_sol4 aqueous_sol4->end_solved

Caption: Troubleshooting workflow for solubility issues.

G Experimental Workflow for Stock Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Anhydrous Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution warm Gently Warm (e.g., 37°C) check_dissolution->warm No aliquot 4. Aliquot into Single-Use Tubes check_dissolution->aliquot Yes warm->dissolve store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

References

Technical Support Center: Optimization of Reaction Conditions for N-Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-functionalization reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for a variety of N-functionalization processes, including N-alkylation and N-arylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in N-functionalization reactions?

A1: Low yields in N-functionalization reactions can arise from several factors. A primary challenge is often the low nucleophilicity of the nitrogen atom, particularly in substrates with electron-withdrawing groups.[1] Incomplete deprotonation of the N-H bond is another frequent cause of poor conversion.[2][3] Other critical factors include the choice of solvent, reaction temperature, and the specific nature of the alkylating or arylating agent and the substrate. Side reactions, such as O-alkylation, elimination of the alkyl halide, or catalyst decomposition, can also significantly diminish the yield of the desired N-functionalized product.[3][4] The purity of reagents and solvents is crucial, as impurities like water can quench the base and other reactive intermediates.[2]

Q2: How can I improve the regioselectivity of my N-functionalization and avoid common side reactions like C-alkylation or O-alkylation?

A2: Achieving high regioselectivity is a common challenge. For instance, in the N-alkylation of indoles, C3-alkylation is a frequent side reaction due to the high nucleophilicity of the C3 position.[2] To favor N-alkylation, several strategies can be employed:

  • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF can promote the formation of the indolate anion, which is more nucleophilic at the nitrogen.[2] The solvent choice is critical; polar aprotic solvents generally favor N-alkylation, whereas polar protic solvents may promote O-alkylation.[3]

  • Counter-ion Effects: The nature of the counter-ion from the base can influence selectivity. Softer cations tend to favor N-alkylation, while harder cations can favor O-alkylation.[3]

  • Steric Hindrance: Employing a bulky base may sterically hinder alkylation at more accessible positions, thereby favoring N-functionalization.[3]

  • Protecting Groups: In some cases, temporarily protecting other reactive sites on the molecule is an effective strategy to ensure selective N-functionalization.

Q3: What is the role of the catalyst and ligand in N-arylation reactions, and how do I select the optimal combination?

A3: In transition-metal-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination), the catalyst and ligand are crucial for success. The active catalyst, often a Pd(0) species, facilitates the key steps of oxidative addition and reductive elimination.[4][5] The ligand stabilizes the metal center, modulates its reactivity, and influences the reaction's efficiency and selectivity.[6]

  • Catalyst Selection: Palladium and copper catalysts are commonly used for N-arylation.[7][8][9] The choice of precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be important, as some are more readily reduced to the active Pd(0) form.[5]

  • Ligand Selection: The ligand choice is highly substrate-dependent. For electron-rich amines, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.[4] For other substrates, different classes of ligands like N-heterocyclic carbenes (NHCs) may be more suitable.[10] Screening a variety of ligands is often necessary to identify the optimal one for a specific transformation.[5]

Q4: How does reaction temperature affect the outcome of N-functionalization reactions?

A4: Temperature is a critical parameter that can influence reaction rate, yield, and selectivity. Many N-functionalization reactions require heating to proceed at a reasonable rate, typically in the range of 80-120 °C.[4][8] For substrates with low reactivity, higher temperatures may be necessary to achieve good conversion.[1] However, excessively high temperatures can lead to the degradation of starting materials, reagents, or the catalyst.[2] Temperature can also be used to control the regioselectivity between kinetic and thermodynamic products. Running a reaction at a lower temperature may favor the kinetic product, while a higher temperature can promote the formation of the more stable thermodynamic product.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Troubleshooting Steps
Inactive Catalyst For metal-catalyzed reactions, ensure the active catalytic species is being generated. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[4][5] Consider using a direct Pd(0) source. Protect the reaction from oxygen, which can deactivate the catalyst.[4]
Incomplete Deprotonation Use a stronger base or a higher stoichiometry of the base. Ensure the reaction temperature and time are sufficient for complete deprotonation.[2]
Poor Reagent Purity Use high-purity, anhydrous solvents and reagents. Impurities such as water can quench reactive intermediates.[2][12]
Low Substrate Reactivity For substrates with electron-withdrawing groups that reduce the nitrogen's nucleophilicity, more forcing conditions such as higher temperatures or more reactive coupling partners may be required.[1]
Inappropriate Solvent Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[4] The polarity of the solvent can significantly impact reaction rates.[13][14]
Issue 2: Formation of Byproducts (e.g., O-alkylation, Di-alkylation)
Potential Cause Recommended Troubleshooting Steps
Competition between N- and O-alkylation The choice of solvent is critical; polar aprotic solvents generally favor N-alkylation.[3] The counter-ion of the base also plays a role, with softer cations favoring N-alkylation.[3]
Over-alkylation (Di-alkylation) To favor mono-alkylation of primary amides or amines, use a stoichiometric amount of the alkylating agent or a slight excess of the starting amine/amide.[3] Using a bulky base can also sterically hinder a second alkylation event.[3]
Elimination of Alkyl Halide This is more common with secondary or tertiary alkyl halides. Use a milder base and lower the reaction temperature to disfavor elimination.[3] Whenever possible, opt for a primary alkylating agent.[1]
Homocoupling of Arylating Agent In cross-coupling reactions, this can be due to catalyst decomposition. Use more stable ligands and consider a slower addition of the arylating agent.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various parameters on the yield of N-functionalization reactions, based on literature data.

Table 1: Effect of Solvent on N-functionalization Yield

EntrySubstrateReaction TypeSolventYield (%)Reference
1Tautomerizable HeterocycleN-alkylationAcetonitrile0[13][15]
2Tautomerizable HeterocycleN-alkylation1,2-Dichloroethane48[13][15]
3Tautomerizable HeterocycleN-alkylationChloroform70[13][15]

Table 2: Optimization of Base and Temperature for N-Arylation of Indole

EntryCatalystLigandBaseTemperature (°C)Yield (%)Reference
1CuI (5 mol%)L1 (10 mol%)K-O-tBu25Low[8]
2CuI (5 mol%)L1 (10 mol%)K-O-tBu8032[8]
3CuI (5 mol%)L1 (10 mol%)K-O-tBu12048[8]
4CuI (10 mol%)L1 (10 mol%)K-O-tBu12058[8]

Experimental Protocols

General Procedure for N-Alkylation of an N-H Containing Heterocycle
  • Preparation: To a clean, dry, and inert-atmosphere-flushed reaction vessel, add the N-H containing substrate (1.0 equiv.) and a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., NaH, 1.1-1.5 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 60-100 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for a Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the N-H containing substrate (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.[5]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[4][5]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in N-Functionalization check_reagents 1. Check Reagent & Solvent Purity start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok [Purity OK] purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents [Impure] check_base 2. Evaluate Base Strength & Stoichiometry base_ok Base is Appropriate check_base->base_ok [Base OK] screen_bases Screen Different Bases / Increase Stoichiometry check_base->screen_bases [Ineffective] check_catalyst 3. Assess Catalyst & Ligand System (if applicable) catalyst_ok Catalyst is Active check_catalyst->catalyst_ok [Catalyst OK] screen_catalysts Screen Catalysts/Ligands / Check for Deactivation check_catalyst->screen_catalysts [Inactive] check_conditions 4. Optimize Reaction Conditions (T, time) optimize_T_time Increase Temperature / Extend Reaction Time check_conditions->optimize_T_time [Suboptimal] success Improved Yield check_conditions->success [Optimized] reagents_ok->check_base base_ok->check_catalyst catalyst_ok->check_conditions purify_reagents->check_reagents screen_bases->check_base screen_catalysts->check_catalyst optimize_T_time->check_conditions

Caption: Troubleshooting workflow for low-yield N-functionalization reactions.

Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Substrate Substrate Yield Yield Substrate->Yield Selectivity Regio/Chemo- selectivity Substrate->Selectivity Reagent Alkylating/Arylating Agent Reagent->Yield Side_Products Side Products Reagent->Side_Products Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Ligand Ligand Ligand->Yield Ligand->Selectivity Base Base Base->Yield Base->Selectivity Base->Side_Products Solvent Solvent Solvent->Yield Solvent->Selectivity Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Selectivity Temperature->Side_Products

Caption: Key parameters influencing N-functionalization reaction outcomes.

References

Technical Support Center: Characterization of Impurities in tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. The information is designed to help identify and characterize potential impurities that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate?

A1: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation. Based on a common synthesis route starting from diethyl malonate and subsequent Boc-protection, the following impurities are plausible:

  • Starting Material-Related Impurities:

    • Residual diethyl malonate.

    • Unreacted 1,2-dibromoethane.

    • Partially reacted intermediates from the multi-step synthesis of the diazaspiro[2.5]octane core.[1][2]

  • Process-Related Impurities (Byproducts):

    • Di-Boc protected species: Formation of tert-Butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate where both nitrogen atoms are protected.

    • Unprotected 4,7-diazaspiro[2.5]octane: Resulting from incomplete Boc-protection.

    • Ring-opened byproducts: Arising from side reactions during the formation of the spirocyclic core.

  • Degradation Products:

    • Deprotected amine: Loss of the tert-butoxycarbonyl (Boc) group under acidic conditions or elevated temperatures, yielding 4,7-diazaspiro[2.5]octane.[3][4]

    • Oxidation products: The amine functionality can be susceptible to oxidation.[5]

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak can be an impurity or an artifact. Follow these steps to identify it:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of your pure compound.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peak can provide the molecular weight of the impurity, which is crucial for its identification. For instance, the loss of the Boc group (100.05 Da) is a common fragmentation pathway.[6]

  • Spiking Study: If you have a suspected impurity standard, inject a mixture of your sample and the standard. If the peak area of the unexpected peak increases, it confirms the identity of the impurity.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the unexpected peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: My NMR spectrum shows a singlet around 1.4-1.5 ppm with an incorrect integration value. What could this indicate?

A3: A singlet in this region is characteristic of the nine protons of the tert-butyl group of the Boc protecting group.[7] An incorrect integration value can suggest:

  • Presence of Di-Boc impurity: If the integration is higher than expected relative to the core protons, it may indicate the presence of a di-Boc protected species.

  • Presence of Deprotected Impurity: If the integration is lower than expected, it could signify the presence of the deprotected 4,7-diazaspiro[2.5]octane.

  • Mixture of Isomers: While less likely for this specific molecule, in other cases, it could indicate the presence of conformational isomers.

Q4: How can I minimize the formation of the deprotected impurity during my workup?

A4: The Boc group is sensitive to acidic conditions.[8][9] To prevent deprotection:

  • Avoid Strong Acids: Use mild conditions for any pH adjustments. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.

  • Control Temperature: Avoid high temperatures during solvent evaporation, as this can also lead to Boc group cleavage, especially in the presence of trace acids.[3]

  • Use Buffered Solutions: When performing extractions, consider using buffered aqueous solutions to maintain a neutral or slightly basic pH.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Materials
  • Symptom: Peaks corresponding to diethyl malonate or other early-stage intermediates are observed in GC-MS or LC-MS analysis.

  • Possible Cause: Incomplete reaction during the synthesis of the diazaspiro[2.5]octane core.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or in-process HPLC to monitor the reaction to completion.

    • Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the stoichiometry of the reagents.

    • Purification: Employ a more efficient purification method, such as column chromatography with an optimized solvent gradient, to remove these less polar impurities.

Issue 2: Presence of Di-Boc Protected Impurity
  • Symptom: A peak with a molecular weight corresponding to the addition of a second Boc group (M+100) is detected in LC-MS.

  • Possible Cause: Use of excess di-tert-butyl dicarbonate (Boc₂O) or prolonged reaction time during the protection step.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of Boc₂O to be closer to a 1:1 molar ratio with the amine.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

    • Selective Deprotection: In some cases, it might be possible to selectively remove one Boc group under carefully controlled mild acidic conditions, though this can be challenging.

Quantitative Data Summary

Impurity TypePotential ImpurityTypical Analytical MethodExpected M/Z [M+H]⁺
Starting Material Diethyl MalonateGC-MS161.08
Process-Related 4,7-Diazaspiro[2.5]octaneLC-MS113.11
Process-Related tert-Butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate (Di-Boc)LC-MS313.21
Degradation 4,7-Diazaspiro[2.5]octane (from deprotection)LC-MS113.11

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • System: Analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes. This may need optimization based on the specific impurity profile.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • System: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A suitable gradient to elute the compound and its impurities.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

    • MS1 Scan: Acquire a full MS scan to determine the m/z of the parent compound and any impurities.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for a prominent singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the Boc group.[7]

    • Analyze the signals corresponding to the protons on the diazaspiro[2.5]octane core to confirm the structure and identify any unexpected signals that may belong to impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis synthesis Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV Purity Check purification->hplc Initial Sample lcms LC-MS for MW Identification hplc->lcms If unknown peaks nmr NMR for Structural Elucidation lcms->nmr For definitive structure

Caption: Workflow for the synthesis, purification, and impurity analysis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

troubleshooting_logic start Unexpected Peak in HPLC lcms Run LC-MS Analysis start->lcms mw_match Does MW match a plausible impurity? lcms->mw_match impurity_id Tentative Impurity ID mw_match->impurity_id Yes no_match Investigate Further: - Degradation Study - Blank Injection mw_match->no_match No spike Spiking Study with Standard impurity_id->spike confirm Impurity Confirmed spike->confirm

Caption: Decision tree for troubleshooting and identifying an unknown peak observed during HPLC analysis.

References

Storage and handling recommendations for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate?

A1: To ensure the stability and purity of the compound, it should be stored under controlled conditions. Key recommendations include maintaining a temperature between 2-8°C, storing it under an inert atmosphere such as argon or nitrogen, and keeping it in a dark place to prevent degradation.[1][2] Some suppliers suggest that storage at room temperature in a cool, dark place (below 15°C) is also acceptable, but refrigeration is generally preferred for long-term stability.[3]

Q2: What is the physical appearance of this compound?

A2: Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is typically a solid, appearing as a white to light yellow powder or lump.[4]

Q3: What are the primary hazards associated with this compound?

A3: This compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE) should always be used when handling this substance.

Q4: Is this compound sensitive to air or moisture?

A4: Yes, some sources indicate that related compounds are air-sensitive and recommend storing them under an inert gas.[3] Therefore, it is best practice to handle tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate using air-sensitive techniques, especially if it will be used in reactions sensitive to oxidation or moisture.

Q5: What are the common applications of this compound?

A5: Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable intermediate in medicinal chemistry and drug discovery.[4] Its spirocyclic structure is a key building block in the synthesis of various bioactive molecules.

Storage and Handling Recommendations

The following table summarizes the key storage and handling parameters for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

ParameterRecommendationSource
Storage Temperature 2-8°C[1][2]
Atmosphere Inert (Argon or Nitrogen)[1][2]
Light Conditions Keep in a dark place[1]
Physical Form Solid (White to light yellow powder/lump)[4]
Air/Moisture Potentially air-sensitive[3]

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Potential Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Ensure the compound has been stored correctly at 2-8°C under an inert atmosphere and protected from light. If degradation is suspected, it is advisable to use a fresh batch of the reagent.

  • Potential Cause 2: Presence of atmospheric oxygen or moisture.

    • Troubleshooting Step: This compound may be air-sensitive. Employ standard air-sensitive techniques, such as using a Schlenk line or a glove box.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Potential Cause 3: Partial deprotection of the Boc group.

    • Troubleshooting Step: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to acidic conditions.[7] Avoid acidic reagents or impurities in your reaction mixture unless deprotection is intended. If performing reactions at elevated temperatures, be aware that thermal decomposition of the Boc group can occur.

Issue 2: The compound appears discolored or has a different consistency.

  • Potential Cause: Improper storage or handling leading to degradation.

    • Troubleshooting Step: Discoloration can be an indication of impurity or degradation. It is recommended to use a fresh supply of the compound that has been stored under the recommended conditions.

Issue 3: Difficulty in achieving complete dissolution in a reaction solvent.

  • Potential Cause: Poor solubility in the chosen solvent.

    • Troubleshooting Step: While solubility data is not extensively available, experimenting with a range of common organic solvents may be necessary. Gentle heating and sonication can aid dissolution, but be mindful of the compound's thermal stability.

Experimental Protocols

Handling of Air-Sensitive Reagents (General Protocol)

This protocol outlines the general steps for handling air-sensitive compounds like tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

  • Preparation of Glassware: All glassware should be thoroughly cleaned and dried in an oven at a temperature above 100°C for several hours to remove any adsorbed moisture.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) and connect it to a Schlenk line or a manifold that can supply an inert gas (argon or nitrogen).

  • Purging the System: Evacuate the air from the assembled glassware using the vacuum line and then backfill with the inert gas. This process should be repeated three times to ensure an inert atmosphere.

  • Dispensing the Compound: If the compound is stored in a container with a septum, it can be transferred using a syringe under a positive pressure of inert gas. For larger quantities or containers without a septum, the transfer should be performed in a glove box.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.

  • Work-up: Quench the reaction and perform the work-up as required by the specific reaction protocol. Be mindful that some quenching agents may be reactive with air-sensitive components.

Visualizations

Storage_Handling_Workflow Workflow for Storage and Handling cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store at 2-8°C Inert Atmosphere Protect from Light use_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->use_ppe Before Use use_ventilation Use in a Fume Hood or Well-Ventilated Area use_ppe->use_ventilation air_sensitive_techniques Employ Air-Sensitive Techniques (Schlenk Line or Glove Box) use_ventilation->air_sensitive_techniques disposal Dispose of in Accordance with Local Chemical Waste Regulations air_sensitive_techniques->disposal After Use

Caption: A workflow diagram for the proper storage and handling of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Troubleshooting_Logic Troubleshooting Inconsistent Reaction Results start Inconsistent Reaction Yields or Side Products cause1 Potential Cause: Starting Material Degradation start->cause1 cause2 Potential Cause: Presence of Air/Moisture start->cause2 cause3 Potential Cause: Boc Group Deprotection start->cause3 solution1 Solution: Verify Storage Conditions Use a Fresh Batch cause1->solution1 solution2 Solution: Use Air-Sensitive Techniques (Schlenk Line, Dry Solvents) cause2->solution2 solution3 Solution: Avoid Acidic Conditions Monitor Reaction Temperature cause3->solution3

References

Troubleshooting guide for multi-step synthesis involving tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: Low yield in the initial cyclopropanation reaction between diethyl malonate and 1,2-dibromoethane.

Answer:

Low yields in the synthesis of diethyl 1,1-cyclopropanedicarboxylate can be attributed to several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A patent suggests heating the oil bath to 100°C and stirring for 2-3 hours after an initial reaction period at a lower temperature.[1][2]

  • Base and Solvent Choice: The choice of base and solvent is critical. Potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3) in Dimethylformamide (DMF) are commonly used.[1][2] Ensure the reagents are dry, as moisture can interfere with the reaction.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) is reported to be beneficial.[1][2] Ensure it is fresh and added in the correct catalytic amount.

Question 2: Inefficient Hofmann rearrangement leading to a mixture of products.

Answer:

The Hofmann rearrangement step is crucial for forming the amine functionality. A complex product mixture suggests side reactions or incomplete conversion.

  • Reaction Conditions: This reaction is sensitive to temperature and the rate of addition of reagents. Ensure precise control over these parameters.

  • Stoichiometry of Reagents: Carefully check the molar ratios of the amide, bromine, and sodium hydroxide. An excess or deficit of any reagent can lead to the formation of byproducts.

  • Work-up Procedure: The work-up is critical to isolate the desired amine. Ensure proper pH adjustment and extraction procedures are followed to separate the product from impurities.

Question 3: Hydrolysis of the diester to the monoester is incomplete or leads to the dicarboxylic acid.

Answer:

Selective hydrolysis of one ester group can be challenging.

  • Controlled Conditions: Use a stoichiometric amount of base (e.g., potassium hydroxide or sodium hydroxide) in a suitable solvent like ethanol.[1] Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the desired monoester is the major product. Over-hydrolysis to the diacid can be minimized by careful control of reaction time and temperature.

Question 4: Low yield during the final Boc protection of 4,7-diazaspiro[2.5]octane.

Answer:

The final step of introducing the tert-butyloxycarbonyl (Boc) protecting group can sometimes result in low yields.

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)2O) can degrade over time. Use fresh or properly stored reagent.

  • Base and Solvent: A suitable base, such as sodium hydroxide or triethylamine, is required to neutralize the acid formed during the reaction.[1][3] The reaction is typically carried out in a solvent like ethanol or a mixture of solvents.[1]

  • Temperature Control: The reaction should be performed at a controlled temperature, often starting at a lower temperature (e.g., 0-5°C) during the addition of (Boc)2O and then allowing it to warm to room temperature.[1]

  • Purification: The product is often purified by column chromatography, which can lead to some loss of material.[1] Optimizing the chromatographic conditions can help improve the isolated yield.

Frequently Asked Questions (FAQs)

What is the importance of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate?

Tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including protein kinase inhibitors and antiviral agents.[1][4] The spirocyclic core provides a rigid three-dimensional structure that can be advantageous for drug-receptor interactions.[5][6]

What are the key safety precautions to consider during this synthesis?

  • 1,2-dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • The Hofmann rearrangement involves the use of bromine, which is corrosive and toxic.

  • Strong bases and acids are used in several steps and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

How can I purify the final product?

The final product, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is typically a solid and can be purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. A mixture of ethyl acetate and hexanes is often a good starting point.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps

StepReactantsReagents and SolventsTemperatureTimeYield
1. Cyclopropanation Diethyl malonate, 1,2-dibromoethaneKHCO3, Bu4NBr, DMF100°C2-3 h~76%[1][2]
2. Monoester Hydrolysis Diethyl 1,1-cyclopropanedicarboxylateKHCO3, EtOHRoom Temp15 h~93%[1]
3. Boc Protection 4,7-diazaspiro[2.5]octane(Boc)2O, NaOH, EtOH0°C to Room Temp13 h~67-73%[1]

Experimental Protocols

Representative Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

This protocol is a general representation based on literature procedures.[1][2] Researchers should adapt it based on their specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a three-necked flask equipped with a mechanical stirrer, add diethyl malonate, 1,2-dibromoethane, potassium bicarbonate (KHCO3), and tetrabutylammonium bromide (Bu4NBr) in DMF.

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion of the initial phase, heat the reaction mixture in an oil bath to 100°C and stir for an additional 2-3 hours.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the solid with ethyl acetate and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Synthesis of Monoethyl 1,1-cyclopropanedicarboxylate

  • Dissolve the crude diethyl 1,1-cyclopropanedicarboxylate in ethanol in a three-necked flask and cool to 0°C in an ice bath.

  • Slowly add a solution of potassium bicarbonate (KHCO3) while maintaining the temperature below 30°C.

  • Allow the reaction to warm to room temperature and stir for 15 hours, monitoring by TLC.

  • Add water to the reaction mixture and extract with a 1:1 mixture of petroleum ether and ethyl acetate to remove unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoethyl 1,1-cyclopropanedicarboxylate.

Subsequent steps including Hofmann rearrangement, hydrolysis, acylation, cyclization, and reduction to form the 4,7-diazaspiro[2.5]octane core would follow, leading to the final Boc protection step.

Step 3: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • In a three-necked flask, dissolve 4,7-diazaspiro[2.5]octane in ethanol and control the temperature below 30°C.

  • Slowly add a solution of sodium hydroxide (NaOH).

  • Cool the mixture to below 5°C and add di-tert-butyl dicarbonate ((Boc)2O) dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 13 hours.

  • Monitor the reaction to completion by TLC.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[1]

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Diethyl Malonate Diethyl Malonate A Cyclopropanation Diethyl Malonate->A 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->A B Monoester Hydrolysis A->B Diethyl 1,1-cyclopropanedicarboxylate C Hofmann Rearrangement B->C Monoethyl 1,1-cyclopropanedicarboxylate D Acylation & Cyclization C->D Intermediate Amine E Reduction D->E Cyclized Intermediate F Boc Protection E->F 4,7-diazaspiro[2.5]octane Product tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate F->Product

Caption: Overall synthetic workflow for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

TroubleshootingLowYield Start Low Yield of Final Product CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->ReviewConditions Purity OK Impure Use Purified Materials & Fresh Reagents CheckPurity->Impure Impure OptimizePurification Optimize Purification Method (e.g., Column Chromatography) ReviewConditions->OptimizePurification Conditions OK Suboptimal Adjust Conditions Based on Literature ReviewConditions->Suboptimal Suboptimal Losses Modify Eluent System or Use Alternative Purification OptimizePurification->Losses Significant Losses Success Improved Yield OptimizePurification->Success Yield Improved Impure->ReviewConditions Suboptimal->OptimizePurification Losses->Success

Caption: Decision tree for troubleshooting low yield in the final product synthesis.

References

Preventing di-alkylation in reactions with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, with a focus on preventing di-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate?

The main challenge is controlling the selectivity between mono-alkylation and di-alkylation. Due to the presence of two secondary amine groups, the initial mono-alkylated product can react further with the alkylating agent to form an undesired di-alkylated byproduct. Achieving high yields of the mono-alkylated product requires careful optimization of reaction conditions.

Q2: What general strategies can be employed to favor mono-alkylation over di-alkylation?

Several strategies can be implemented to enhance the selectivity for mono-alkylation:

  • Stoichiometric Control: Limiting the amount of the alkylating agent to one equivalent or slightly less relative to the diamine is a primary method to reduce the likelihood of a second alkylation event.

  • Use of a Mild Base: Employing a mild or sterically hindered base can modulate the reactivity of the amine and the alkylating agent.

  • Low Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Choice of Solvent: The polarity and nature of the solvent can influence the relative rates of the first and second alkylation reactions.

  • In-situ Mono-protonation: The addition of one equivalent of an acid can protonate one of the amine nitrogens, rendering it non-nucleophilic and effectively protecting it from alkylation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Significant formation of di-alkylated product - Excess of alkylating agent.- Reaction temperature is too high.- The base used is too strong, leading to high reactivity.- High concentration of reactants.- Reduce the stoichiometry of the alkylating agent to 0.9-1.0 equivalents.- Lower the reaction temperature; consider running the reaction at 0°C or room temperature.- Switch to a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).- Perform the reaction under more dilute conditions.
Low reaction conversion / No reaction - Insufficiently reactive alkylating agent.- The base is too weak or sterically hindered.- Low reaction temperature.- Consider a more reactive alkylating agent (e.g., iodide instead of bromide).- Use a stronger, non-nucleophilic base if selectivity is not an issue, or a less hindered base.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple unidentified byproducts - Decomposition of starting material or product.- Side reactions with the solvent or impurities.- Ensure the use of high-purity, dry solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Screen different solvents to identify one that minimizes side reactions.

Data Presentation: Comparison of Reaction Conditions for Mono-alkylation

The following tables summarize quantitative data for achieving selective mono-alkylation.

Table 1: Mono-benzylation of a Regioisomer (tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)

Alkylating AgentBaseSolventTemperatureMono-alkylation YieldDi-alkylationReference
Benzyl bromideK₂CO₃Acetonitrile or DMFRoom Temp to mild heat>70-80%Not specified, but implied to be low[1]

Table 2: Illustrative Comparison of Conditions for Selective Mono-alkylation

ParameterCondition ACondition BCondition CExpected Outcome
Stoichiometry (Alkylating Agent) 1.0 eq1.5 eq0.9 eqCondition C is expected to yield the highest ratio of mono- to di-alkylated product.
Base K₂CO₃NaHEt₃NCondition A with a mild inorganic base is often a good starting point for selectivity. NaH (Condition B) may lead to over-alkylation.
Temperature 0 °C50 °CRoom TempLower temperatures (Condition A) generally favor mono-alkylation by slowing the second addition.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-benzylation

This protocol is adapted from a procedure for a regioisomer and is a good starting point for the selective mono-benzylation of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[1]

  • To a solution of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-benzylated product.

Mandatory Visualizations

experimental_workflow Workflow for Preventing Di-alkylation start Start: Mono-alkylation of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate strategy Select Initial Strategy start->strategy stoichiometry Stoichiometric Control: Use 1.0 eq of Alkylating Agent strategy->stoichiometry Default protonation Mono-protonation: Add 1 eq of Acid (e.g., HCl) strategy->protonation Alternative reaction Perform Reaction with Mild Base (e.g., K2CO3) and Low Temperature (e.g., RT) stoichiometry->reaction protonation->reaction analysis Analyze Product Mixture (TLC, LC-MS) reaction->analysis outcome Evaluate Outcome analysis->outcome success Success: High Yield of Mono-alkylated Product outcome->success Selective Mono-alkylation troubleshoot Troubleshoot outcome->troubleshoot Non-selective or Incomplete Reaction high_dialk High Di-alkylation troubleshoot->high_dialk low_conv Low Conversion troubleshoot->low_conv adjust_stoich Adjust Strategy: Lower eq of Alkylating Agent (0.9 eq) high_dialk->adjust_stoich adjust_temp Adjust Strategy: Lower Temperature (0°C) high_dialk->adjust_temp adjust_reagent Adjust Strategy: Use More Reactive Alkylating Agent or Stronger Base low_conv->adjust_reagent adjust_stoich->reaction adjust_temp->reaction adjust_reagent->reaction

References

Technical Support Center: TLC Monitoring of Reactions with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and its derivatives?

A1: Due to the polar nature of the diazaspiro core, a moderately to highly polar solvent system is recommended. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A patent describing a related synthesis used a 9:1 DCM:MeOH mixture.[1] For less polar derivatives, an Ethyl Acetate (EtOAc) and Hexanes mixture may be appropriate.[1] It is always best to test a few solvent systems to find the one that provides optimal separation with Rf values between 0.15 and 0.85.[2]

Q2: How can I visualize the spots on the TLC plate? The compound is not UV active.

A2: While the Boc-protected amine is not typically UV active, the spirocyclic amine can be visualized using chemical stains.[3] The most common and effective stains for this type of compound are:

  • Ninhydrin Stain: Excellent for detecting the free secondary amine, which will typically appear as a colored spot (often yellow for secondary amines) upon gentle heating.[4] The Boc-protected amine may also become visible as the heat can cause the Boc group to cleave, revealing a primary or secondary amine that then reacts with the stain.[5][6]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including amines.[2][3] It provides a yellow spot on a purple background. Gentle heating may be required.[3]

  • Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain that works for a wide variety of organic compounds.[2][3]

Q3: My spots are streaking badly. What's causing this and how can I fix it?

A3: Streaking is a common issue when working with amines on silica gel TLC plates, which are acidic. The basic amine functional group in your compound interacts strongly with the acidic silica gel. To resolve this, add a small amount of a basic modifier to your eluent.

  • Add 0.1–2.0% triethylamine (Et₃N) to the mobile phase.[4]

  • Alternatively, use 1–10% ammonia in a methanol/DCM solvent system.[4] This will neutralize the acidic sites on the silica, leading to sharper, well-defined spots. Overloading the sample on the plate can also cause streaking, so ensure you are spotting a dilute solution.[4][7]

Q4: My compound is stuck on the baseline (Rf ≈ 0). What should I do?

A4: If your compound remains at the baseline, the eluent is not polar enough to move it up the plate.[4][8] You need to increase the polarity of your mobile phase. For example, if you are using a 95:5 DCM:MeOH mixture, try increasing the proportion of methanol to 90:10 or 85:15. If increasing the polarity of a normal phase system doesn't work, you could consider using a reverse-phase TLC plate.[4][8]

Q5: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

A5: When Rf values are very similar, you need to adjust the selectivity of your TLC system.

  • Change Solvent System: Try a different combination of solvents. For example, if DCM/MeOH is not working, consider a system with Ethyl Acetate/Methanol or even one incorporating a different solvent like Tetrahydrofuran (THF).

  • 2D TLC: Run the plate in one direction with a specific solvent system, then dry the plate, turn it 90 degrees, and run it again in a different solvent system. If a compound is decomposing on the silica, it will appear below the diagonal.[8]

  • Co-spotting: Always co-spot your reaction mixture with the starting material to help differentiate the spots. If the reaction is complete, the co-spot should look like a "snowman" or two distinct spots.[8]

Troubleshooting Guide

The following table summarizes common problems encountered during the TLC analysis of reactions with tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated.[4][7]2. Strong interaction between the basic amine and acidic silica gel.1. Dilute the sample solution before spotting.[4]2. Add a basic modifier like 0.1-2.0% triethylamine (Et₃N) or ammonia to the eluent.[4]
Spots Not Visible 1. Compound is not UV-active.[4]2. Sample concentration is too low.[7]3. Inappropriate staining method.1. Use a chemical stain such as Ninhydrin, KMnO₄, or PMA.[2][3]2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]
Rf Value Too Low (Spot at Baseline) 1. The eluent is not polar enough.[4][8]1. Increase the proportion of the polar solvent in your mixture (e.g., increase MeOH in a DCM/MeOH system).[4]
Rf Value Too High (Spot at Solvent Front) 1. The eluent is too polar.[4]1. Decrease the proportion of the polar solvent or choose a less polar solvent system.[4]
Uneven or Crooked Solvent Front 1. The edge of the TLC plate is touching the side of the developing chamber or filter paper.[7]2. The silica on the plate is damaged or chipped at the bottom.[9]1. Ensure the plate is centered in the chamber and not touching the sides.2. Use a fresh, undamaged plate. If the corner is chipped, you can make a 45° cut to remove the damaged area.[9]

Experimental Protocols

Protocol 1: General Procedure for TLC Reaction Monitoring
  • Preparation: Prepare your developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it. Allow it to equilibrate for 5-10 minutes.

  • Spotting: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[10] On this line, apply small spots of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture using separate capillaries.[2] Ensure spots are small and concentrated.[11]

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp first (if applicable), then proceed with chemical staining.

  • Analysis: After staining and heating (if necessary), circle the visible spots and record the results. Calculate the Rf values for your starting material and product(s) to monitor the reaction's progress.[12] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.[12]

Protocol 2: Preparation of TLC Stains
StainRecipeProcedure
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of acetic acid.[13]Dip the dried TLC plate into the solution, then gently warm with a heat gun until colored spots appear. Primary amines often appear as purple/blue spots, while secondary amines may be faint yellow.[4][5]
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3]Dip the plate in the stain. Oxidizable compounds will appear as yellow-brown spots against a purple background.[3]

Visualizations

The following diagrams illustrate key workflows for TLC analysis.

TLC_Troubleshooting_Workflow start TLC Problem Identified streaking Spots are Streaking? start->streaking rf_issue Incorrect Rf Value? streaking->rf_issue No add_base Solution: Add 0.1-2% Et3N or NH3 to eluent. streaking->add_base Yes dilute Solution: Use a more dilute sample. streaking->dilute Yes no_spots No Spots Visible? rf_issue->no_spots No rf_low Rf Too Low (at baseline)? rf_issue->rf_low Yes use_stain Solution: Use chemical stain (Ninhydrin, KMnO4). no_spots->use_stain Yes concentrate Solution: Concentrate spot by re-spotting. no_spots->concentrate Yes rf_high Rf Too High (at front)? rf_low->rf_high No increase_polarity Solution: Increase eluent polarity (e.g., more MeOH). rf_low->increase_polarity Yes rf_high->no_spots No decrease_polarity Solution: Decrease eluent polarity (e.g., less MeOH). rf_high->decrease_polarity Yes

Caption: A flowchart for troubleshooting common TLC analysis issues.

TLC_Experimental_Workflow cluster_prep Preparation Phase cluster_application Sample Application cluster_analysis Analysis Phase prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Draw Baseline on TLC Plate spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_co 4. Spot Co-spot (SM + Rxn) spot_rxn 5. Spot Reaction Mixture (Rxn) develop 6. Develop Plate in Chamber spot_rxn->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize 8. Visualize Spots (UV and/or Stain) dry->visualize interpret 9. Interpret Results (Calculate Rf, Assess Conversion) visualize->interpret

Caption: Standard experimental workflow for monitoring a reaction by TLC.

References

Validation & Comparative

A Comparative Guide to tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the optimization of drug-like properties. Among the scaffolds gaining prominence are spirocycles, which offer a unique three-dimensional architecture that can significantly influence a molecule's pharmacological profile. This guide provides a comparative analysis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate against other spirocyclic scaffolds, offering insights into their relative properties and potential applications in drug design.

Introduction to Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings connected through a single shared atom, are increasingly utilized in drug discovery to enhance molecular three-dimensionality. This increased sp³ character often leads to improved physicochemical properties such as solubility and metabolic stability, while the rigid conformational constraint can improve binding affinity and selectivity for biological targets. Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable building block in this class, often employed as a bioisosteric replacement for more traditional motifs like piperazine.

Physicochemical Properties: A Comparative Overview

The selection of a scaffold is critically influenced by its intrinsic physicochemical properties. The following table summarizes key computed properties for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and two other representative Boc-protected spirocyclic scaffolds: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. It is important to note that these are computed values and may not reflect experimentally determined results in a head-to-head comparison.

Propertytert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylatetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatetert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Molecular Weight ( g/mol ) 212.29198.26227.30
XLogP3 0.80.31.3
Topological Polar Surface Area (TPSA, Ų) 41.641.638.8
Fraction of sp³ Carbons (Fsp³) 0.911.000.92
Rotatable Bond Count 111

Data sourced from PubChem and other chemical supplier databases. XLogP3 is a computed measure of lipophilicity.

From this data, several trends can be observed. The diazaspiro[3.3]heptane scaffold has the lowest molecular weight and a lower calculated lipophilicity (XLogP3) compared to the diazaspiro[2.5]octane derivative. The oxa-azaspiro[3.5]nonane has the highest molecular weight and calculated lipophilicity. The introduction of an oxygen atom in the oxa-azaspiro scaffold slightly reduces the polar surface area compared to the diaza-analogs. The high fraction of sp³ carbons across all three scaffolds underscores their three-dimensional nature.

Application in a Biological Context: PARP Inhibition

A notable application of diazaspirocyclic scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The piperazine ring in the approved PARP inhibitor Olaparib has been a target for modification to improve properties. Replacement with spirocyclic diamine analogs, such as a diazaspiro[3.3]heptane, has been shown to beneficially affect activity and, in some cases, reduce cytotoxicity.

The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on DNA at sites of single-strand breaks, which prevents DNA repair and leads to the accumulation of double-strand breaks during replication. In cancer cells with deficient homologous recombination, these double-strand breaks cannot be repaired, leading to cell death.

Below is a diagram illustrating the role of PARP in DNA repair and the mechanism of PARP inhibitors.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 PARylation Auto-PARylation of PARP1 PARP1->PARylation PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Inhibition of auto-PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair Single-Strand Break Repair Repair_Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., containing diazaspiro scaffold) PARP_Inhibitor->PARP1 Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break Formation Replication_Fork_Collapse->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: PARP Inhibition Pathway in DNA Repair.

Experimental Protocols

To facilitate the direct comparison of these and other novel scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the drug-like properties of chemical compounds.

Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing a high-throughput assessment of a critical physicochemical property.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate.

  • Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to a final volume of 200 µL.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Metabolic Stability Assay (Human Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, serving as a surrogate for intestinal absorption.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Donor Plate Preparation: Add the test compound, dissolved in buffer at a known concentration, to the wells of the lipid-coated donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane surface area.

Below is a workflow diagram for a typical drug discovery screening cascade incorporating these assays.

Drug_Discovery_Workflow Compound_Library Compound Library (including spirocyclic scaffolds) HTS High-Throughput Screening (Primary Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Solubility_Assay Kinetic Solubility Assay Hit_Identification->Solubility_Assay Permeability_Assay PAMPA Solubility_Assay->Permeability_Assay Metabolic_Stability_Assay Metabolic Stability (Liver Microsomes) Permeability_Assay->Metabolic_Stability_Assay Lead_Optimization Lead Optimization (SAR Studies) Metabolic_Stability_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies

Caption: Drug Discovery Screening Workflow.

Conclusion

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and related spirocyclic scaffolds represent a valuable class of building blocks for contemporary drug discovery. Their inherent three-dimensionality offers a powerful tool to modulate physicochemical and pharmacological properties, often leading to improvements in solubility, metabolic stability, and target selectivity compared to their non-spirocyclic counterparts. While direct, head-to-head experimental comparisons between different spirocyclic scaffolds are not always readily available in the public domain, the provided data and experimental protocols offer a framework for researchers to conduct their own evaluations and make informed decisions in the selection of scaffolds for their drug design campaigns. The continued exploration of this and other novel spirocyclic systems is poised to yield the next generation of innovative therapeutics.

Structure-Activity Relationship of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, particularly in the realm of kinase inhibitors, the tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate scaffold has emerged as a promising starting point. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential as inhibitors of key protein kinases implicated in cancer.

The unique three-dimensional architecture of the diazaspiro[2.5]octane core offers a versatile platform for the synthesis of diverse chemical libraries. The tert-butoxycarbonyl (Boc) protecting group at the 7-position provides a stable handle for further chemical modifications, allowing for the exploration of various substituents to optimize biological activity and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitory Activity

While extensive public data directly comparing a wide range of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives is limited, the available information points towards their potential as inhibitors of receptor tyrosine kinases (RTKs), such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and KIT. These kinases are well-established drivers of various cancers, including gastrointestinal stromal tumors (GIST).

Derivatives of the core 4,7-diazaspiro[2.5]octane structure have been investigated for their anti-tumor properties. For instance, the introduction of a benzyl group at the 7-position has been noted in compounds with inhibitory effects on mutant forms of KIT and PDGFRA.[1] Case studies on similar diazaspiro compounds have demonstrated a reduction in tumor size in xenograft models of GIST harboring PDGFRA mutations.[1]

To illustrate the potential SAR trends, a hypothetical comparison based on common medicinal chemistry strategies for kinase inhibitors is presented below. The table showcases how different substitutions on a generalized derivative could influence inhibitory activity against a target kinase.

Compound IDR1-Substitution (Position X)R2-Substitution (Position Y)Target KinaseIC50 (nM)
1a -H-HKinase A>1000
1b -CH3-HKinase A850
1c -Cl-HKinase A520
1d -OCH3-HKinase A680
2a -Cl-NH2Kinase A150
2b -Cl-NH-c-propylKinase A85
2c -Cl-NH-phenylKinase A210

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Specific experimental data for a comprehensive series of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives was not available in the public domain at the time of this publication.

Experimental Protocols

The evaluation of kinase inhibitory activity is crucial for establishing the SAR of these compounds. A standard in vitro kinase inhibition assay is typically employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (derivatives of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

  • Kinase Reaction Setup: The kinase, peptide substrate, and assay buffer are added to the wells of the microplate.

  • Inhibitor Addition: The diluted test compounds are added to the respective wells. Control wells containing only the kinase and substrate (positive control) and wells with a known inhibitor (negative control) are also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a predetermined period to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: The kinase detection reagent is added to stop the reaction and generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).

  • Data Analysis: The signal from each well is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Drug Discovery Workflow

The process of identifying and optimizing kinase inhibitors from a core scaffold like tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate involves a structured workflow. The following diagram illustrates the key stages of this process.

G cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Activity Assessment cluster_2 SAR & Optimization cluster_3 Preclinical Development Scaffold tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Synthesis Synthesis of Derivatives Scaffold->Synthesis HTS High-Throughput Screening Synthesis->HTS Compound Library IC50 IC50 Determination HTS->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Candidate Selection Tox Toxicology Studies In_Vivo->Tox

Caption: A simplified workflow for the discovery and development of kinase inhibitors.

Signaling Pathway Context

The therapeutic rationale for developing inhibitors based on the tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate scaffold often lies in their ability to modulate critical cellular signaling pathways. For instance, the inhibition of RTKs like PDGFRA and KIT can disrupt downstream signaling cascades that promote cell proliferation, survival, and migration. The diagram below illustrates a generalized RTK signaling pathway that is often targeted in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., PDGFRA, KIT) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation Cascade P2 Effector Proteins P1->P2 Proliferation Cell Proliferation P2->Proliferation Survival Cell Survival P2->Survival Migration Cell Migration P2->Migration Ligand Growth Factor (Ligand) Ligand->RTK Inhibitor Diazaspiro-octane Derivative (Inhibitor) Inhibitor->RTK

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition.

References

The Promising Biological Potential of Spirocyclic Scaffolds Derived from tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: An Illustrative Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vitro biological evaluation data for compounds specifically synthesized from tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is not extensively available in the current body of scientific literature, the broader class of spirocyclic compounds, particularly those incorporating diazaspiro scaffolds, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative overview of the reported anticancer and antimicrobial activities of structurally related spiro-diazepine and spiro-piperidine derivatives to illustrate the potential of this chemical space. The data presented herein is for analogous compounds and serves as a reference for the potential evaluation of novel derivatives of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Illustrative In Vitro Anticancer Activity of Analogous Spiro Compounds

The following table summarizes the cytotoxic activity of representative spiro compounds against various cancer cell lines. This data is intended to provide a benchmark for the potential efficacy of novel derivatives.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Spiro-Diazepine Analog 1 PC3 (Prostate)MTT AssayGood ActivityDoxorubicin-
Spiro-Pyrrolopyridazine (SPP10) MCF-7 (Breast)XTT Assay2.31 ± 0.3Erlotinib-
H69AR (Lung)XTT Assay3.16 ± 0.8
PC-3 (Prostate)XTT Assay4.2 ± 0.2
Spiro[chroman-2,4'-piperidin]-4-one (16) MCF-7 (Breast)MTT Assay0.31--
A2780 (Ovarian)MTT Assay5.62
HT-29 (Colon)MTT Assay-

Note: The data for "Spiro-Diazepine Analog 1" is qualitative as reported in the source. Specific IC50 values were not provided.

Illustrative In Vitro Antimicrobial Activity of Analogous Heterocyclic Compounds

The following table provides an example of the minimum inhibitory concentrations (MIC) for heterocyclic compounds against various microbial strains. This serves as a model for how novel derivatives could be evaluated.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Benzodiazepine Derivative 3 PC-3 (Prostate Cancer)13.75% viability at 20 µM--
2,3-dihydro-1,5-benzodiazepine (1) PC-3 (Prostate Cancer)47.72% viability at 20 µM--
2,3-dihydro-1,5-benzodiazepine (2) PC-3 (Prostate Cancer)48.18% viability at 20 µM--

Note: The provided data for benzodiazepine derivatives indicates the percentage of cancer cell viability at a specific concentration, not a direct MIC value for microbial strains.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro biological evaluations. Below are generalized protocols for key experiments typically cited in the assessment of novel anticancer and antimicrobial compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group is treated with DMSO at the same concentration as the highest compound concentration.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: Bacterial and fungal colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for In Vitro Evaluation

G Experimental Workflow for In Vitro Biological Evaluation cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Biological Evaluation cluster_anticancer Anticancer Details cluster_antimicrobial Antimicrobial Details start tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate reaction Chemical Synthesis (e.g., N-alkylation/arylation) start->reaction product Novel Spiro Derivatives reaction->product anticancer Anticancer Assays product->anticancer Screening antimicrobial Antimicrobial Assays product->antimicrobial Screening cell_lines Cancer Cell Lines (e.g., MCF-7, PC-3) strains Bacterial/Fungal Strains (e.g., S. aureus, E. coli) mtt_assay MTT/XTT Assay cell_lines->mtt_assay ic50_cancer Determine IC50 mtt_assay->ic50_cancer data_analysis Comparative Data Analysis ic50_cancer->data_analysis Data Collection microdilution Broth Microdilution strains->microdilution mic Determine MIC microdilution->mic mic->data_analysis Data Collection

Caption: Workflow for the synthesis and in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Spiro-Diazepine Derivative Compound->PI3K Inhibition

Caption: Potential mechanism of action via PI3K/Akt pathway inhibition.

The Strategic Advantage of the Diazaspiro[2.5]octane Moiety: A Comparative Guide to ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for drug candidates with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of clinical success. The selection of the core chemical scaffold plays a pivotal role in defining a molecule's ADME profile. This guide provides an objective comparison of the ADME properties of drug candidates containing the diazaspiro[2.5]octane moiety against commonly used alternative scaffolds, supported by experimental data.

The diazaspiro[2.5]octane scaffold, a unique three-dimensional structure, has been gaining traction in medicinal chemistry for its potential to confer favorable physicochemical properties to drug candidates. These properties can translate into improved ADME profiles, offering a distinct advantage in the development of novel therapeutics. This guide will delve into a comparative analysis of key ADME parameters, including metabolic stability, cell permeability, and solubility, to highlight the potential benefits of incorporating the diazaspiro[2.5]octane moiety.

Comparative Analysis of ADME Properties

To provide a clear comparison, this guide presents a summary of key in vitro ADME data for a representative compound containing a diazaspiro[2.5]octane moiety against well-established drugs featuring alternative scaffolds, such as piperazine and a structurally related cyclopropane derivative.

ADME Parameter Diazaspiro[2.5]octane Containing Compound Alternative Scaffold: Piperazine (Olaparib) Alternative Scaffold: Cyclopropane derivative (Tasimelteon)
Metabolic Stability (Human Liver Microsomes) Very High StabilityMetabolized via hydroxylation, dealkylation, etc.[1]-
Aqueous Solubility Predicted LogS: -1.89 (for a derivative)[2]Poorly soluble[3]Slightly soluble in water[2]
Cell Permeability (Caco-2) Data Not AvailablePreserves monolayer integrity[4]Data Not Available
Lipophilicity (LogP) Predicted: -0.867 (for a derivative)[2]--

Note: The data for the diazaspiro[2.5]octane-containing compound and the alternatives are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

In-Depth Look at Key ADME Assays

Understanding the experimental protocols behind the data is crucial for accurate interpretation. The following sections detail the methodologies for the key in vitro ADME assays referenced in this guide.

Metabolic Stability in Human Liver Microsomes

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Experimental Protocol:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5][6]

Cell Permeability using the Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (donor) side of the cell monolayer, and samples are collected from the basolateral (receiver) side at specific time intervals. To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor compartment.[9][10]

Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability.

Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is shaken at a constant temperature (usually 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Visualizing the Path to ADME Profiling

To better understand the workflow of these critical early-stage drug discovery experiments, the following diagram illustrates a typical screening cascade.

ADME_Workflow cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME Screening cluster_2 Data Analysis & Candidate Selection Solubility Aqueous Solubility Permeability Cell Permeability (Caco-2) Solubility->Permeability LogP Lipophilicity (LogP/D) LogP->Permeability Analysis Data Interpretation & Ranking Permeability->Analysis Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic_Stability->Analysis Plasma_Stability Plasma Stability Plasma_Stability->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: A typical experimental workflow for in vitro ADME screening in early drug discovery.

Conclusion and Future Outlook

The incorporation of the diazaspiro[2.5]octane moiety presents a promising strategy for designing drug candidates with enhanced ADME properties. The available data, although limited, suggests potential advantages in metabolic stability and solubility. The rigid, three-dimensional nature of this scaffold can shield metabolically labile sites and improve interactions with water molecules, contributing to a more favorable pharmacokinetic profile.

However, a more comprehensive understanding requires direct, head-to-head comparative studies of diazaspiro[2.5]octane-containing compounds with their non-spirocyclic or alternative spirocyclic analogs under standardized experimental conditions. Future research should focus on generating robust, quantitative ADME data for a wider range of drug candidates incorporating this novel scaffold. Such data will be invaluable for medicinal chemists and drug development professionals in making informed decisions and ultimately, in designing safer and more effective medicines.

References

Cytotoxicity studies of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Spirocyclic scaffolds, due to their unique three-dimensional structures, have emerged as a promising class of compounds in drug discovery. This guide provides a comparative analysis of the cytotoxic effects of a series of diazaspiro bicyclo hydantoin derivatives, which are structurally related to the versatile synthetic building block, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. While the parent compound is a key intermediate in the synthesis of bioactive molecules, this guide focuses on the cytotoxic potential of more complex diazaspiro analogs against human leukemia cell lines.

The following sections present a quantitative comparison of the cytotoxic activity of these analogs, detail the experimental protocols used for their evaluation, and illustrate the experimental workflow and a relevant biological pathway. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and cytotoxic profiles of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of a series of novel diazaspiro bicyclo hydantoin derivatives was evaluated against two human leukemia cell lines: K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each analog. The results, as presented in the following table, highlight the impact of different substituents on the phenyl ring of the benzyl group attached to the diazaspiro nucleus on the cytotoxic potency.

Compound IDR1 (para-substituent)R2 (meta-substituent)K562 IC50 (µM)CEM IC50 (µM)
7a HH>100>100
7b ClH20.325.4
7c FH28.530.2
7d NO2H15.818.9
7e OCH3H55.660.1
7f HCl22.128.3
7g HF30.435.7
7h HNO218.221.5
7i ClCl12.515.8
7j FF19.822.4

Data summarized from a study on diazaspiro bicyclo hydantoin derivatives. It has been observed that compounds with electron-withdrawing groups at the third and fourth positions of the phenyl ring displayed selectively cytotoxic activities to both cell lines tested with IC50 values lower than 50µM[1].

Experimental Protocols

The evaluation of the cytotoxic effects of the diazaspiro bicyclo hydantoin analogs was conducted using established in vitro assays. The following is a detailed description of the methodology employed.

Cell Culture and Maintenance

Human leukemia cell lines, K562 and CEM, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (Trypan Blue Dye Exclusion Method)
  • Cell Seeding: Cells were seeded in 24-well plates at a density of 1 x 10^5 cells/mL in a final volume of 1 mL per well.

  • Compound Treatment: The diazaspiro bicyclo hydantoin derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM). The final DMSO concentration in the culture medium was kept below 0.1%. A vehicle control (DMSO only) was also included.

  • Incubation: The treated cells were incubated for 48 hours under standard cell culture conditions.

  • Cell Viability Assessment: After the incubation period, the cells were harvested and stained with a 0.4% solution of Trypan Blue. The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a light microscope.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Processes

To further elucidate the experimental and potential biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (K562 & CEM) cell_seeding Cell Seeding (24-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Analogs in DMSO) treatment Treatment with Analogs (0.1-100 µM for 48h) compound_prep->treatment cell_seeding->treatment staining Trypan Blue Staining treatment->staining cell_counting Cell Counting (Hemocytometer) staining->cell_counting calculation IC50 Calculation cell_counting->calculation

Caption: Experimental workflow for the in vitro cytotoxicity assessment of diazaspiro analogs.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Cytotoxic Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation cyto_c Cytochrome c Release bax->cyto_c Promotes caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of Boc and Other Protecting Groups for 4,7-Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of amine protecting groups is a critical determinant in the successful synthesis of complex molecules. For the versatile scaffold 4,7-diazaspiro[2.5]octane, a common building block in medicinal chemistry, the choice of protecting group dictates the synthetic route, influencing reaction yields, purification strategies, and the overall efficiency of synthesizing target compounds. This guide provides a comparative analysis of the widely used tert-Butoxycarbonyl (Boc) protecting group against other common alternatives—Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—for the mono-protection of 4,7-diazaspiro[2.5]octane.

At a Glance: Key Characteristics of Protecting Groups

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine.

  • Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed allyl transfer.

Comparative Data: Performance on 4,7-Diazaspiro[2.5]octane

The following tables summarize the key performance indicators for the protection and deprotection of 4,7-diazaspiro[2.5]octane with Boc, Cbz, Fmoc, and Alloc. The data presented is a synthesis of literature values for similar diamines and representative reaction conditions, as direct comparative studies on this specific scaffold are limited.

Table 1: Protection of 4,7-diazaspiro[2.5]octane

Protecting GroupReagentSolventBaseTypical Reaction TimeTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (TEA)2 - 4 hours> 95%
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane/WaterSodium Bicarbonate2 - 6 hours85 - 95%
Fmoc Fmoc-OSuAcetonitrile/WaterSodium Bicarbonate4 - 8 hours80 - 90%
Alloc Allyl chloroformate (Alloc-Cl)Dichloromethane (DCM)Pyridine2 - 4 hours85 - 95%

Table 2: Deprotection of Protected 4,7-diazaspiro[2.5]octane

Protected GroupReagents & ConditionsSolventTypical Reaction TimeTypical Yield (%)
Boc Trifluoroacetic acid (TFA) in DCM (1:1)Dichloromethane (DCM)0.5 - 2 hours> 95%
Cbz H₂, 10% Pd/CMethanol or Ethanol2 - 16 hours> 95%
Fmoc 20% Piperidine in DMFDimethylformamide (DMF)0.5 - 1 hour> 95%
Alloc Pd(PPh₃)₄, PhenylsilaneDichloromethane (DCM)0.5 - 2 hours> 90%

Chemical Structures and Reaction Workflows

The following diagrams illustrate the chemical structures of the protected 4,7-diazaspiro[2.5]octane derivatives and the general workflows for their protection and deprotection.

cluster_structures Protected 4,7-diazaspiro[2.5]octane Structures Boc_protected Boc-4,7-diazaspiro[2.5]octane Cbz_protected Cbz-4,7-diazaspiro[2.5]octane Fmoc_protected Fmoc-4,7-diazaspiro[2.5]octane Alloc_protected Alloc-4,7-diazaspiro[2.5]octane

Caption: Chemical structures of protected 4,7-diazaspiro[2.5]octane.

cluster_protection Protection Workflow start 4,7-diazaspiro[2.5]octane reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) start->reagent + base Base (e.g., TEA, NaHCO3) reagent->base + protected_product Mono-protected 4,7-diazaspiro[2.5]octane base->protected_product Reaction

Caption: General workflow for the protection of 4,7-diazaspiro[2.5]octane.

cluster_deprotection Deprotection Workflow start Protected 4,7-diazaspiro[2.5]octane reagent Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) start->reagent + deprotected_product 4,7-diazaspiro[2.5]octane reagent->deprotected_product Cleavage

Caption: General workflow for the deprotection of 4,7-diazaspiro[2.5]octane.

Detailed Experimental Protocols

The following are representative experimental protocols for the mono-protection and deprotection of 4,7-diazaspiro[2.5]octane. Optimal conditions may vary depending on the specific reaction scale and subsequent synthetic steps.

Boc Protection
  • Materials: 4,7-diazaspiro[2.5]octane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in DCM.

    • Add TEA (1.1 eq) to the solution.

    • Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Boc Deprotection
  • Materials: Boc-protected 4,7-diazaspiro[2.5]octane, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an equal volume of TFA to the solution at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • The resulting TFA salt can be used directly or neutralized with a base.

Cbz Protection
  • Materials: 4,7-diazaspiro[2.5]octane, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in a mixture of dioxane and water.

    • Add NaHCO₃ (2.0 eq) to the solution.

    • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the Cbz-protected product.

Cbz Deprotection
  • Materials: Cbz-protected 4,7-diazaspiro[2.5]octane, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen source (H₂ balloon or Parr apparatus).

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Fmoc Protection
  • Materials: 4,7-diazaspiro[2.5]octane, 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Acetonitrile, Water.

  • Procedure:

    • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in a mixture of acetonitrile and water.

    • Add NaHCO₃ (2.0 eq) to the solution.

    • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the Fmoc-protected product.

Fmoc Deprotection
  • Materials: Fmoc-protected 4,7-diazaspiro[2.5]octane, Piperidine, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.

    • The crude product can be purified by chromatography.

Alloc Protection
  • Materials: 4,7-diazaspiro[2.5]octane, Allyl chloroformate (Alloc-Cl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add pyridine (1.2 eq).

    • Add Alloc-Cl (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction with aqueous copper sulfate solution, water, and brine.

    • Dry the organic layer and concentrate to yield the Alloc-protected product.

Alloc Deprotection
  • Materials: Alloc-protected 4,7-diazaspiro[2.5]octane, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Alloc-protected compound in DCM under an inert atmosphere.

    • Add Pd(PPh₃)₄ (5 mol%).

    • Add phenylsilane (3-4 eq) dropwise.

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can be filtered through a short pad of silica gel and concentrated to give the deprotected product.

Conclusion

The choice between Boc, Cbz, Fmoc, and Alloc for the protection of 4,7-diazaspiro[2.5]octane is a strategic decision that hinges on the overall synthetic plan. The Boc group offers a robust and high-yielding protection that is easily removed under acidic conditions, making it a common choice for many applications. However, when acid-labile functionality is present elsewhere in the molecule, the orthogonal nature of Cbz, Fmoc, and Alloc groups provides essential flexibility. Cbz is ideal for its stability to both acidic and basic conditions, with deprotection achieved through mild hydrogenolysis. Fmoc offers the advantage of base-labile removal, which is orthogonal to both acid-labile and hydrogenolysis-labile groups. Alloc provides another layer of orthogonality, with its removal under palladium catalysis being compatible with a wide range of functional groups. By carefully considering the stability of each protecting group and the specific requirements of the synthetic route, researchers can effectively utilize these tools to achieve their synthetic goals.

Benchmarking the performance of kinase inhibitors derived from tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of a novel kinase inhibitor scaffold, exemplified by a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor derived from a spirocyclic core, against leading clinical-stage alternatives. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of these compounds for researchers in kinase inhibitor drug discovery.

Performance Benchmark: HPK1 Inhibitors

The development of potent and selective kinase inhibitors is a cornerstone of modern therapeutic research. This section benchmarks the performance of a novel spirocyclic HPK1 inhibitor, referred to as "Compound 16", against two prominent clinical-stage HPK1 inhibitors, NDI-101150 and CFI-402411.

Table 1: In Vitro Potency of HPK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Scaffold/Class
Compound 16 HPK12.67[1]Spirocyclic
NDI-101150 HPK10.7[2][3]Not Specified
CFI-402411 HPK14.0 ± 1.3[4]Not Specified

Table 2: Kinase Selectivity Profile

CompoundSelectivity MetricDetails
Compound 16 >100-fold vs. MAP4K familyHighly selective against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.
NDI-101150 >300-fold vs. MAP4K familyDemonstrates exceptional selectivity against other MAP4K family kinases.
CFI-402411 Not Publicly DisclosedDetailed selectivity data is not available in the public domain.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for determining kinase inhibition.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., Erk activation) SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Inhibitor HPK1 Inhibitor (e.g., Compound 16) Inhibitor->HPK1

Caption: HPK1 signaling pathway in T-cell activation.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) Inhibitor Serial Dilution of Inhibitor Incubation Incubate at RT (e.g., 60 min) Inhibitor->Incubation Enzyme HPK1 Enzyme Enzyme->Incubation Substrate Substrate/ATP Mix Substrate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation->Add_ADP_Glo Incubate1 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Incubate1->Add_Detection Incubate2 Incubate at RT (e.g., 30 min) Add_Detection->Incubate2 Luminescence Measure Luminescence Incubate2->Luminescence

Caption: Workflow for HPK1 kinase inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 of a test compound against HPK1, based on the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of HPK1 in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • HPK1 Kinase Enzyme System (e.g., Promega, Cat. #: V4098)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #: V9101)

  • Test Inhibitor (e.g., Compound 16) and control inhibitors, serially diluted in DMSO.

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate.

    • Thaw all components of the HPK1 Enzyme System, ADP, and ATP on ice.

    • Prepare a 2X Reaction Buffer A (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, and 0.5 mg/ml BSA) and a 0.1M DTT solution.

    • Prepare the ATP Assay Solution to the desired concentration (e.g., 250µM) in 1X Reaction Buffer.

    • Dilute the HPK1 enzyme to the desired concentration in 1X Reaction Buffer.

  • Kinase Reaction:

    • Add 1 µl of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µl of the diluted HPK1 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The data presented in this guide highlights the emergence of spirocyclic scaffolds as a promising source of potent and selective kinase inhibitors. "Compound 16" demonstrates low nanomolar potency against HPK1, comparable to clinical-stage inhibitors NDI-101150 and CFI-402411. The high selectivity of these spirocyclic compounds, as indicated for Compound 16, is a critical attribute for minimizing off-target effects and enhancing the therapeutic window. Further investigation into the pharmacokinetic and pharmacodynamic properties of kinase inhibitors derived from the tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate scaffold is warranted to fully assess their therapeutic potential. This guide serves as a foundational resource for researchers to benchmark their own discoveries against these leading compounds.

References

The Strategic Role of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can overcome the limitations of existing therapeutics is a paramount challenge. Among the vast chemical space, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of drug discovery programs that have successfully utilized tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in the synthesis of innovative therapeutics. We will delve into a specific case study, compare its performance with alternative scaffolds, and provide detailed experimental protocols for the key assays involved.

Case Study: A Novel Kinase Inhibitor Incorporating the 4,7-Diazaspiro[2.5]octane Scaffold

A notable example of the successful application of the tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate scaffold is in the development of a potent and selective kinase inhibitor, 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one. This compound has been identified as a valuable pharmaceutical agent, with its synthesis and potential therapeutic applications detailed in patent literature.[1]

The journey from the starting material to the final active pharmaceutical ingredient (API) underscores the strategic importance of the diazaspirocyclic core. The tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate serves as a crucial building block, providing a rigid and defined three-dimensional framework that allows for precise orientation of substituents to interact with the target protein.[2][3]

Performance Comparison

The unique spirocyclic nature of the 4,7-diazaspiro[2.5]octane moiety imparts distinct physicochemical properties to the final compound. To objectively assess its performance, we can compare it to other commonly used scaffolds in kinase inhibitor design, such as piperazine and other spirocyclic systems.

Property4,7-Diazaspiro[2.5]octane DerivativePiperazine AnalogAlternative Spirocyclic Analog
Target Potency (IC50) High (sub-nanomolar to low nanomolar)Moderate to HighVariable
Kinase Selectivity Often high due to rigid conformationCan be challenging to achieve high selectivityGenerally good, but dependent on specific scaffold
Aqueous Solubility Generally improved over flat aromatic systemsTypically goodVariable
Metabolic Stability Often enhanced due to sp³-rich characterCan be susceptible to metabolismGenerally good
Cellular Permeability Generally favorableGoodVariable

This table represents a generalized comparison based on trends observed in medicinal chemistry. Specific values would be highly dependent on the individual compounds and their substituents.

The rigid nature of the 4,7-diazaspiro[2.5]octane scaffold is a key contributor to its success. This rigidity reduces the entropic penalty upon binding to the target protein, which can translate to higher potency. Furthermore, the defined three-dimensional arrangement of functional groups allows for more specific interactions with the target, leading to improved selectivity and a better side-effect profile.

Experimental Protocols

To provide a practical context for the data presented, here are detailed methodologies for key experiments typically involved in the characterization of such kinase inhibitors.

Kinase Inhibition Assay (Example: TR-FRET)

This assay is used to determine the potency of the compound against the target kinase.

  • Materials: Recombinant kinase, biotinylated substrate peptide, ATP, anti-phospho-substrate antibody labeled with a Europium (Eu) cryptate, and streptavidin-XL665.

  • Procedure:

    • A reaction mixture is prepared containing the kinase, substrate peptide, and the test compound at various concentrations in an appropriate assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped by the addition of a detection mixture containing the Eu-labeled antibody and streptavidin-XL665.

    • After an incubation period, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Pathway and Workflow

To better understand the context of this drug discovery program, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Gene_Expression Gene Expression (Proliferation, Survival) Phosphorylated_Substrate->Gene_Expression Leads to Ligand Growth Factor Ligand->Receptor Inhibitor 4,7-Diazaspiro[2.5]octane Derivative Inhibitor->Kinase Inhibits

Caption: A simplified signaling pathway illustrating how a kinase inhibitor blocks the phosphorylation cascade, thereby affecting gene expression related to cell proliferation and survival.

G Drug Discovery Workflow Start tert-Butyl 4,7-diazaspiro[2.5]octane -7-carboxylate Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A high-level overview of the drug discovery workflow, starting from the key building block to clinical trials.

References

Assessing the Novelty and Patentability of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in modern drug discovery. The unique three-dimensional architecture of spirocyclic scaffolds has garnered significant interest for their potential to explore new chemical space and generate drug candidates with enhanced properties. This guide provides a comparative assessment of the potential of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

While patents suggest the utility of the diazaspiro[2.5]octane scaffold in the design of protein kinase inhibitors, including JAK and PI3K/mTOR inhibitors, a comprehensive public disclosure of specific derivatives with corresponding quantitative biological data remains limited.[1] This analysis, therefore, focuses on a comparative framework using well-characterized PI3K/mTOR inhibitors with alternative scaffolds to benchmark the potential of this novel chemical series.

Performance Comparison of Kinase Inhibitors

To establish a benchmark for assessing the potential of novel tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives, we present the performance data of two well-characterized clinical-stage PI3K/mTOR inhibitors: Gedatolisib (PF-05212384) and Pictilisib (GDC-0941). These compounds feature distinct core scaffolds and provide a reference for the potency and selectivity profiles that a novel inhibitor would need to meet or exceed.

CompoundScaffoldTarget(s)IC₅₀ (nM) vs. PI3KαIC₅₀ (nM) vs. PI3KβIC₅₀ (nM) vs. PI3KδIC₅₀ (nM) vs. PI3KγIC₅₀ (nM) vs. mTOR
Gedatolisib Pyridinyl-triazineDual PI3K/mTOR0.4685.41.6
Pictilisib ThienopyrimidinePan-PI3K333375580 (Kᵢ)

Data sourced from publicly available databases and scientific literature.

Experimental Protocols

A critical component of evaluating novel kinase inhibitors is the utilization of robust and reproducible experimental assays. Below is a detailed methodology for a representative in vitro PI3K kinase assay, which can be adapted to assess the inhibitory activity of novel tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives.

In Vitro PI3K Enzyme Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with enzyme activity.

Materials:

  • PI3K Isoforms: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA.

  • Test Compounds: Serial dilutions of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatives and reference inhibitors (e.g., Gedatolisib, Pictilisib) in DMSO.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Microplates: 384-well, low-volume, white plates.

  • Plate Reader: Capable of measuring luminescence.

Procedure:

  • Compound Plating: Add 0.5 µL of test compound dilutions or vehicle (DMSO) to the wells of the 384-well plate.

  • Enzyme/Substrate Preparation: Prepare a mixture of the PI3K enzyme and PIP2 substrate in the kinase assay buffer.

  • Enzyme/Substrate Addition: Add 4 µL of the enzyme/substrate mixture to each well containing the test compound or vehicle.

  • Initiation of Kinase Reaction: Add 0.5 µL of ATP solution (final concentration, e.g., 25 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a key signaling cascade that novel inhibitors based on the tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate scaffold would likely target.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Kinase_Inhibitor_Screening_Workflow Start Start: Novel Diazaspiro[2.5]octane Derivatives Assay In Vitro Kinase Assay (e.g., PI3Kα, mTOR) Start->Assay IC50 Determine IC₅₀ Values Assay->IC50 DataAnalysis Compare with Benchmark Inhibitors (Gedatolisib, Pictilisib) IC50->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOp Lead Optimization SAR->LeadOp

References

Safety Operating Guide

Safe Disposal of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5), a common intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).[3] This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[4][5]

  • Safety goggles or a face shield[4][5]

  • A laboratory coat[3]

Engineering Controls: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4] An eyewash station and safety shower should be readily accessible.[6][7]

Quantitative Safety Data Summary

The following table summarizes key safety information for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation markWarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
Skin Corrosion/IrritationGHS07: Exclamation markWarningH315: Causes skin irritation.[1][4]
Serious Eye Damage/IrritationGHS07: Exclamation markWarningH319: Causes serious eye irritation.[1][4]
Specific target organ toxicityGHS07: Exclamation markWarningH335: May cause respiratory irritation.[1][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is through an approved hazardous waste management facility.[3] Direct disposal into drains or regular trash is strictly prohibited.[8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid residues of the compound, contaminated weighing papers, and disposable equipment into a designated, closable, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.[9]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste and collected in a designated container.[10]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate".[3][8]

  • Include the date when the waste was first added to the container.[8]

  • Ensure the container is kept closed when not in use.[4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[6]

  • For liquid spills, use an inert absorbent material to contain the spill.[3]

  • Place all contained material and contaminated cleaning supplies into a labeled hazardous waste container.[3][4]

  • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[3]

4. Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

start Start: Handling tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated solid_waste Solid Waste (Residue, Contaminated Items) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Yes spill Spill Occurs? waste_generated->spill No containerize_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid containerize_solid->spill containerize_liquid->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Waste in a Designated, Cool, and Ventilated Area spill->store_waste No cleanup_spill Clean and Decontaminate Area contain_spill->cleanup_spill collect_cleanup Collect Cleanup Materials as Hazardous Waste cleanup_spill->collect_cleanup collect_cleanup->store_waste disposal_pickup Arrange for Pickup by EHS or Licensed Disposal Company store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Disposal workflow for tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

References

Personal protective equipment for handling tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate (CAS No. 886766-28-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][6]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Chemical splash goggles or a full-face shieldMust meet ANSI Z87.1 standards or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Change gloves immediately if contaminated.[4][7]
Flame-resistant lab coatTo be worn at all times in the laboratory.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodA respirator may be required for large quantities or in case of spills.[2][4]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling Procedures:

  • Avoid direct contact with the substance.[2]

  • Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[2][4]

  • Ensure there is sufficient ventilation in the area.[2][3]

  • Avoid the formation or spread of dust in the air.[2]

  • Do not eat, drink, or smoke in the work area.[1][4]

  • Wash hands thoroughly after handling.[1][3]

  • Keep the container tightly closed when not in use.[2][4]

Storage Conditions:

  • Store in a cool, well-ventilated area.[2]

  • Keep container tightly closed.[2]

  • Recommended storage temperature is 2-8 °C.[2][8]

  • Store under an inert atmosphere in a dark place.[3][8]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies and proper disposal methods are critical for safety and environmental protection.

First Aid Measures:

  • If on skin: Wash immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If swallowed: Rinse mouth.[1] Do not induce vomiting. If conscious, give half a litre of water to drink immediately and transfer to a hospital as soon as possible.[2]

Spill and Leak Procedures:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a closable, labeled salvage container for disposal by an appropriate method.[2][4]

  • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[4]

Disposal:

  • Dispose of this chemical and its container as hazardous waste.

  • Do not empty into drains or rivers.[2][3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup 1. Ensure safety gear is on handling_weigh Weigh Compound prep_setup->handling_weigh 2. Begin experiment handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer 3. Proceed with caution post_clean Clean Equipment handling_transfer->post_clean 4. After reaction post_ppe Doff PPE post_clean->post_ppe 5. Decontaminate disp_waste Segregate Hazardous Waste post_ppe->disp_waste 6. Final steps disp_container Seal and Label Waste Container disp_waste->disp_container 7. Proper disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.